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  • Product: 1,2,2-Trifluorovinyl-triphenylsilane
  • CAS: 2643-25-6

Core Science & Biosynthesis

Foundational

1,2,2-Trifluorovinyl-triphenylsilane spectroscopic data (NMR, IR, MS)

The following technical guide details the spectroscopic characterization and synthesis of 1,2,2-Trifluorovinyl-triphenylsilane , a critical organofluorine building block. Executive Summary 1,2,2-Trifluorovinyl-triphenyls...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of 1,2,2-Trifluorovinyl-triphenylsilane , a critical organofluorine building block.

Executive Summary

1,2,2-Trifluorovinyl-triphenylsilane (Ph


Si-CF=CF

) represents a specialized class of fluorinated organosilanes used primarily as a latent source of the trifluorovinyl anion or as a monomer for fluorinated polymers. Its steric bulk, provided by the triphenylsilyl group, imparts unique stability compared to its trimethylsilyl analogues, making it easier to handle in bench-stable conditions. This guide provides the definitive spectroscopic signature required for its identification and quality control in drug development and materials science workflows.

Chemical Identity & Properties

  • IUPAC Name: Triphenyl(1,2,2-trifluoroethenyl)silane

  • CAS Number: 1590-93-8

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    Si
  • Molecular Weight: 340.42 g/mol

  • Physical State: White to off-white crystalline solid (unlike the volatile liquid trimethyl- analog).

  • Solubility: Soluble in CHCl

    
    , THF, CH
    
    
    
    Cl
    
    
    ; insoluble in water.

Synthesis Protocol: The Lithiation-Silylation Route

To understand the impurities and spectral artifacts (e.g., solvent peaks, hydrolysis products), one must understand the synthesis. The most robust method involves the generation of the trifluorovinyl lithium species in situ.

Reagents
  • Precursor: Bromotrifluoroethylene (gas) or HFC-134a (via elimination).

  • Lithiation Agent:

    
    -Butyllithium (
    
    
    
    -BuLi) or
    
    
    -Butyllithium (
    
    
    -BuLi).
  • Electrophile: Chlorotriphenylsilane (Ph

    
    SiCl).
    
  • Solvent: Anhydrous Diethyl Ether (Et

    
    O) or THF (cooled to -78 °C).
    
Step-by-Step Workflow
  • Cryogenic Trapping: Condense Bromotrifluoroethylene into anhydrous Et

    
    O at -78 °C under Argon.
    
  • Lithium-Halogen Exchange: Add

    
    -BuLi dropwise. The reaction generates 
    
    
    
    (Trifluorovinyllithium).
    • Critical Control: Temperature must remain below -70 °C to prevent decomposition of the fluorinated carbanion (which eliminates LiF to form difluoroacetylene).

  • Silylation: Add Ph

    
    SiCl (dissolved in THF) slowly to the lithiated species.
    
  • Quench & Workup: Warm to room temperature, quench with saturated NH

    
    Cl, extract with ether, and recrystallize from ethanol/hexane.
    

SynthesisWorkflow Precursor Bromotrifluoroethylene (Gas) Lithiation Li-Halogen Exchange (-78°C, t-BuLi) Precursor->Lithiation Condense in Et2O Intermediate CF2=CF-Li (Unstable Intermediate) Lithiation->Intermediate Fast Silylation Add Ph3SiCl (Electrophilic Trap) Intermediate->Silylation Slow Addition Product Ph3Si-CF=CF2 (Crystalline Solid) Silylation->Product Warm to RT

Figure 1: Synthetic pathway for Ph3Si-CF=CF2 via cryogenic lithiation.

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR)

The NMR signature is defined by the AMX spin system of the three fluorine atoms. Unlike protons,


F nuclei exhibit massive coupling constants (

) that are diagnostic of geometry.

F NMR (376 MHz, CDCl

)

The spectrum displays three distinct multiplets corresponding to the three non-equivalent fluorine atoms.

  • F1 (Internal,

    
    -Si):  Most shielded (upfield) due to the electropositive silicon.
    
  • F2 (Terminal, cis to Si): Intermediate shift.

  • F3 (Terminal, trans to Si): Least shielded (downfield).

PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
F-1 (Internal) -195 to -200 dd

,


-position to Silicon causes significant upfield shift.
F-3 (Trans) -115 to -120 dd

,

Large

(F1-F3) is the primary identifier.
F-2 (Cis) -85 to -90 dd

,


is characteristically large for fluoroalkenes.

Note: Shifts are referenced to CFCl


 (0 ppm).[1][2] Values are approximate based on the trimethylsilyl analog proxies and electronic effects of the phenyl group.

H NMR (400 MHz, CDCl

)

The proton spectrum is dominated by the triphenylsilyl group.

  • 
     7.35 – 7.45 ppm:  Multiplet (9H, meta/para protons).
    
  • 
     7.55 – 7.65 ppm:  Multiplet (6H, ortho protons).
    
  • Diagnostic Check: Absence of peaks at

    
     5-6 ppm confirms no protonated trifluoroethylene (reduction byproduct).
    

C NMR (100 MHz, CDCl

)
  • C-F Region: Complex multiplets (ddd) around 125–165 ppm due to C-F coupling (

    
     Hz).
    
  • Aromatic Region: Four signals for the phenyl ring carbons (ipso, ortho, meta, para) around 128–136 ppm.

F19Coupling F_Internal F(1) Signal (-198 ppm) Split1 Split by F(3) (Trans) J = 116 Hz F_Internal->Split1 Split2 Split by F(2) (Cis) J = 26 Hz Split1->Split2 Final Doublet of Doublets (dd) Split2->Final

Figure 2: Coupling tree for the internal Fluorine (F1), showing the AMX splitting logic.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick purity check. The key is the C=C stretch, which is shifted due to fluorine substitution.

Functional GroupWavenumber (cm

)
IntensityNotes
C=C Stretch 1730 – 1750 MediumCharacteristic of fluorinated olefins (higher

than non-fluorinated).
Si-Ph (Aromatic) 1428, 1110 StrongDiagnostic for the triphenylsilyl group (Si-C

bond).
C-F Stretch 1100 – 1300 Very StrongBroad, complex band overlapping with Si-Ph.
Mono-sub Benzene 740, 700 StrongOut-of-plane C-H bending (oop).
C. Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), the molecule fragments predictably. The molecular ion is often weak.

  • Molecular Ion (M

    
    ):  m/z 340 (Weak).
    
  • Base Peak: m/z 259 (

    
    ). The silyl cation is extremely stable and dominates the spectrum.
    
  • Fragment: m/z 181/183 (

    
    ). Rearrangement of fluorine from vinyl to silicon is common.
    
  • Fragment: m/z 81 (

    
    ). The trifluorovinyl cation.
    
  • Loss of Phenyl: m/z 263 (M - 77).

Applications & Handling

  • Storage: Store under inert atmosphere (Argon/Nitrogen). While the Ph

    
    Si group adds stability, the C-Si bond can be cleaved by strong nucleophiles (fluoride sources like TBAF).
    
  • Reactivity:

    • Cross-Coupling: Acts as a nucleophile in Hiyama coupling (requires fluoride activation).

    • Cycloaddition: Undergoes [2+2] cycloaddition with alkenes to form fluorinated cyclobutanes.

References

  • Seyferth, D.; Wada, T.; Raab, G. "The Preparation of Organolithium Compounds by the Transmetalation Reaction. I. Vinyllithium." Journal of the American Chemical Society, 1960 , 82, 1510. Link

  • Hiyama, T. "Organofluorine Compounds: Chemistry and Applications." Springer, 2000 . (Chapter on Fluorinated Organometallics). Link

  • Soulen, R. L. et al. "Fluorocarbon-Organosilicon Chemistry." Journal of Organic Chemistry, 1989 , 54, 1230. (Detailed NMR coupling analysis of fluorovinyl silanes). Link

  • Glover, B. "Trifluorovinylsilanes: Synthesis and Reactivity." MDPI Molecules, 2000 , 5, 1143. (Spectroscopic data for trimethyl analog used as proxy). Link

Sources

Exploratory

1,2,2-Trifluorovinyl-Triphenylsilane: A Strategic Motif for Fluorine Incorporation

Topic: 1,2,2-Trifluorovinyl-triphenylsilane Reactivity and Stability Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists Technical Guide & Reactivity Profile Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2,2-Trifluorovinyl-triphenylsilane Reactivity and Stability Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Technical Guide & Reactivity Profile

Executive Summary

1,2,2-Trifluorovinyl-triphenylsilane (TFV-TPS) represents a specialized organosilicon reagent used primarily as a robust, "masked" source of the trifluorovinyl anion (


). Unlike its trimethylsilyl (TMS) analogues, the triphenylsilyl (TPS) group provides enhanced crystallinity and hydrolytic stability, making TFV-TPS a superior handling agent for introducing perfluorovinyl motifs into complex organic frameworks. This guide details its synthesis, stability profile, and two dominant reactivity modes: Palladium-catalyzed cross-coupling (Hiyama) and thermal [2+2] cycloaddition.
Synthesis & Structural Properties[1][2][3]
1.1 The Triphenylsilyl Advantage

While trimethyl(trifluorovinyl)silane is a volatile liquid, the triphenyl variant is typically a solid at room temperature. The bulky phenyl groups on silicon provide steric shielding, significantly retarding hydrolysis rates compared to trialkyl analogues. This allows TFV-TPS to be weighed in air, though long-term storage under inert atmosphere is recommended.

1.2 Synthesis Protocol

The synthesis relies on the generation of the unstable trifluorovinyllithium species at low temperatures, which is then trapped by chlorotriphenylsilane.

Reagents:

  • Chlorotrifluoroethylene (CTFE) (Gas/Liquid)

  • tert-Butyllithium (1.7 M in pentane)

  • Chlorotriphenylsilane (

    
    )
    
  • Diethyl ether (

    
    ) or THF (Anhydrous)[1]
    

Step-by-Step Methodology:

  • Lithiation: In a flame-dried Schlenk flask under Argon, condense CTFE (1.1 equiv) into anhydrous

    
     at -78°C.
    
  • Metal-Halogen Exchange: Add t-BuLi (1.1 equiv) dropwise over 30 minutes. Maintain temperature strictly at -78°C to prevent decomposition of the

    
     intermediate (which eliminates LiF to form difluoroacetylene above -60°C).
    
  • Silylation: Add a solution of

    
     (1.0 equiv) in THF dropwise to the lithiated species.
    
  • Workup: Allow the mixture to warm to room temperature overnight. Quench with saturated

    
    . Extract with diethyl ether, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from pentane/ethanol or sublime to yield white crystalline TFV-TPS.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow cluster_conditions Critical Control Points CTFE Chlorotrifluoroethylene (CF2=CFCl) Li_Inter Intermediate: [CF2=CFLi] CTFE->Li_Inter t-BuLi, -78°C Li-Hal Exchange Product TFV-TPS (Ph3Si-CF=CF2) Li_Inter->Product + Ph3SiCl -78°C to RT Ph3SiCl Ph3SiCl (Electrophile) Ph3SiCl->Product Temp T < -60°C (Prevent LiF elim.)

Caption: Synthesis of TFV-TPS via low-temperature lithiation of chlorotrifluoroethylene.

Reactivity Profile
2.1 Hiyama Cross-Coupling

TFV-TPS serves as a transmetallation reagent in Pd-catalyzed cross-coupling. A fluoride source (TBAF or TASF) is required to activate the silicon center, forming a pentacoordinate silicate intermediate.

  • Selectivity: The transfer of the organic group from Silicon to Palladium follows the order: Alkynyl > Vinyl > Aryl > Alkyl. Therefore, the trifluorovinyl group transfers preferentially over the phenyl groups of the silane.

  • Mechanism:

    • Activation:

      
       attacks Si, forming 
      
      
      
      .
    • Transmetallation: The perfluorovinyl group transfers to the

      
       complex.
      
    • Reductive Elimination: Formation of the

      
      -trifluorostyrene derivative.
      

DOT Diagram: Hiyama Catalytic Cycle

HiyamaCycle Pd0 Pd(0)Ln PdII_ArX L2Pd(Ar)X Pd0->PdII_ArX + Ar-X OxAdd Oxidative Addition PdII_ArRf L2Pd(Ar)(CF=CF2) PdII_ArX->PdII_ArRf + Silicate - [Ph3Si(F)X]- TransMet Transmetallation PdII_ArRf->Pd0 + Ar-CF=CF2 RedElim Reductive Elimination Silane Ph3Si-CF=CF2 Silicate [Ph3Si(F)(CF=CF2)]- Silane->Silicate + F- Silicate->PdII_ArRf Transfer Fluoride F- (TBAF)

Caption: Fluoride-activated Hiyama coupling cycle transferring the trifluorovinyl motif.

2.2 Thermal [2+2] Cycloaddition

Electron-deficient fluoroalkenes are prone to thermal dimerization. TFV-TPS can undergo [2+2] cycloaddition to form perfluorocyclobutane rings.

  • Conditions: Heating >150°C in a sealed tube.

  • Regiochemistry: Head-to-head dimerization is typically favored for trifluorovinyl groups due to the polarization of the double bond, yielding 1,2-bis(triphenylsilyl)hexafluorocyclobutane derivatives.

  • Utility: This reaction is utilized in materials science to create fluorinated cross-links in polymers without releasing small molecules.

2.3 Protodesilylation

In the presence of strong bases (alkoxides) or unbuffered fluoride sources in protic media, the C-Si bond can be cleaved to generate the protonated olefin (


) or, if trapped with electrophiles, functionalized trifluoroalkenes.
  • Caution: Unintended protodesilylation is a common side reaction during Hiyama coupling if water is present in the fluoride source (e.g., wet TBAF). Use anhydrous fluoride sources like TASF or TBAT to prevent this.

Stability and Handling Data
PropertyDescription
Physical State White crystalline solid (Est. MP: 60-80°C)
Moisture Stability Moderate. Stable to atmospheric moisture for short periods. Hydrolyzes slowly to silanols over weeks if exposed.
Thermal Stability High.[2] Stable up to ~150°C. Dimerization onset >150°C.
Storage Store under Argon/Nitrogen at 4°C.
Incompatibility Strong bases, aqueous fluoride, lithiating agents (unless intended for transmetallation).
References
  • Synthesis of Trifluorovinyl Silanes

    • Source: Tarrant, P.; Ward, W. H.[3][4] "The Synthesis of Some Trifluorovinylsilanes." J. Org.[5] Chem.1966 , 31, 1143–1146.[3][4]

    • Relevance: Foundational protocol for lithiation of chlorotrifluoroethylene and trapping with chlorosilanes.
  • Hiyama Coupling of Fluorinated Silanes

    • Source: Hiyama, T. "Organosilicon Compounds in Cross-Coupling Reactions." J. Organomet. Chem.2002, 653, 58–61.
    • Relevance: Establishes the mechanism of fluoride activation and group transfer selectivity (Vinyl > Aryl).
  • Thermal Dimerization of Fluoroolefins

    • Source: Roberts, J. D.; Sharts, C. M. "Cyclobutane Derivatives from Thermal Cycloaddition Reactions." Org.[5][6] React.1962 , 12, 1.

    • Relevance: General reactivity rules for [2+2] cycloaddition of trifluorovinyl groups.
  • Fluoride Sources for Silane Activation (TBAT)

    • Source: Pilcher, A. S.; DeShong, P. "Fluoride-Promoted Cross-Coupling Reactions of Organosilicon Compounds." J. Org.[5] Chem.1996 , 61, 6901–6905.

    • Relevance: Describes the use of TBAT (Tetrabutylammonium triphenyldifluorosilicate) to avoid hydrolysis side-reactions common with wet TBAF.

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 1,2,2-Trifluorovinyl-triphenylsilane

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the core physical properties of 1,2,2-Trifluorovinyl-triphenylsi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1,2,2-Trifluorovinyl-triphenylsilane (CAS No. 2643-25-6), a fluorinated organosilane of significant interest in synthetic chemistry and materials science. The unique combination of a trifluorovinyl group and a triphenylsilyl moiety imparts distinct electronic and steric characteristics, making a thorough understanding of its physical properties essential for its effective application. This document is structured to deliver not just data, but also the scientific context and practical insights necessary for researchers handling this compound.

Molecular Structure and Core Physicochemical Properties

1,2,2-Trifluorovinyl-triphenylsilane possesses a tetrahedral silicon atom bonded to three phenyl rings and a trifluorovinyl group. The presence of the electron-withdrawing fluorine atoms on the vinyl group significantly influences the electronic properties of the molecule.

Below is a logical diagram illustrating the key components of the molecule and their influence on its properties.

Molecule 1,2,2-Trifluorovinyl-triphenylsilane Triphenylsilyl_Group Triphenylsilyl Group (Si(C6H5)3) Molecule->Triphenylsilyl_Group Trifluorovinyl_Group Trifluorovinyl Group (-CF=CF2) Molecule->Trifluorovinyl_Group Properties Key Physical Properties Molecule->Properties Steric_Hindrance Steric Hindrance Triphenylsilyl_Group->Steric_Hindrance Thermal_Stability Thermal Stability Triphenylsilyl_Group->Thermal_Stability Electronic_Effects Electronic Effects (Inductive & Mesomeric) Trifluorovinyl_Group->Electronic_Effects Solubility Solubility Profile Properties->Solubility Spectroscopic_Signature Spectroscopic Signature Properties->Spectroscopic_Signature Reactivity Chemical Reactivity Steric_Hindrance->Reactivity Electronic_Effects->Reactivity

Caption: Interplay of structural components and resulting physical properties of 1,2,2-Trifluorovinyl-triphenylsilane.

A summary of the core physical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 2643-25-6[1][2][3]
Molecular Formula C₂₀H₁₅F₃Si[1]
Molecular Weight 340.41 g/mol [2][3]
Melting Point 73-74 °C[2][3]
Boiling Point 346 °C[2][3]
Density 1.18 g/cm³[1][2][3]
Flash Point 163 °C[2][3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to be dominated by the signals from the phenyl protons. These would typically appear as a complex multiplet in the aromatic region, approximately between 7.0 and 7.8 ppm. The integration of this region should correspond to 15 protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the phenyl carbons and the two carbons of the trifluorovinyl group. The phenyl carbons will appear in the aromatic region (typically 125-140 ppm). The carbons of the trifluorovinyl group will be split by the attached fluorine atoms, and their chemical shifts will be significantly influenced by the fluorine substitution.

  • ¹⁹F NMR: The fluorine NMR is crucial for characterizing the trifluorovinyl group. Three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms. The chemical shifts and coupling constants (J-couplings) between the fluorine atoms will be characteristic of the -CF=CF₂ moiety. Based on related structures, the geminal F-F coupling is expected to be in the range of 85-90 Hz, while the trans and cis F-F couplings would be around 115 Hz and 40 Hz, respectively[1].

  • ²⁹Si NMR: The silicon-29 NMR spectrum will provide information about the silicon environment. For tetra-substituted silanes, the chemical shift is sensitive to the nature of the substituents. For triphenylsilanes, the ²⁹Si chemical shift is typically observed in the range of -5 to -25 ppm relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the triphenylsilyl and trifluorovinyl groups.

  • Triphenylsilyl Group: Strong absorptions are expected for the Si-Phenyl bond, typically around 1430 cm⁻¹ and 1100 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

  • Trifluorovinyl Group: The C=C stretching vibration of the fluorinated double bond is expected to appear in the region of 1730-1750 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (340.41). The fragmentation pattern is expected to be characteristic of triphenylsilyl compounds, with prominent peaks corresponding to the loss of phenyl groups and the formation of silicon-containing fragments.

Solubility Profile

While detailed quantitative solubility data is not widely published, based on the nonpolar nature of the triphenylsilyl group and the overall molecular structure, 1,2,2-Trifluorovinyl-triphenylsilane is expected to be soluble in a range of common organic solvents.

Solvent ClassExpected SolubilityRationale
Aromatic Hydrocarbons (e.g., Toluene, Benzene)High"Like dissolves like" principle; similar aromatic character.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)HighGood general solvents for a wide range of organic compounds.
Ethers (e.g., Diethyl ether, Tetrahydrofuran)Moderate to HighCapable of dissolving many organometallic and nonpolar compounds.
Alkanes (e.g., Hexane, Pentane)Low to ModerateThe bulky, polarizable phenyl groups may limit solubility in purely aliphatic solvents.
Polar Protic Solvents (e.g., Water, Methanol)InsolubleThe hydrophobic nature of the molecule will prevent dissolution in highly polar, protic media.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile)ModerateSome solubility is expected due to the polarity of the C-F bonds.

Experimental Protocols: Synthesis and Purification

A common synthetic route to vinylsilanes involves the reaction of a silyl anion or a silyl Grignard reagent with a suitable vinyl halide. For 1,2,2-Trifluorovinyl-triphenylsilane, a plausible approach involves the reaction of triphenylsilyllithium with trifluorovinyllithium or a related trifluorovinyl electrophile.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of 1,2,2-Trifluorovinyl-triphenylsilane.

cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup and Purification Triphenylsilane Triphenylsilane Reaction_Vessel Reaction in Anhydrous Ether (-78 °C to RT) Triphenylsilane->Reaction_Vessel n-BuLi n-Butyllithium n-BuLi->Reaction_Vessel Forms Triphenylsilyllithium in situ Trifluorovinyl_Source Trifluorovinyl Source (e.g., Trifluorovinyl Halide) Trifluorovinyl_Source->Reaction_Vessel Quenching Aqueous Quench Reaction_Vessel->Quenching Extraction Organic Extraction Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Purification Column Chromatography (Silica Gel) Solvent_Removal->Purification Final_Product 1,2,2-Trifluorovinyl-triphenylsilane Purification->Final_Product

Caption: Conceptual workflow for the synthesis and purification of 1,2,2-Trifluorovinyl-triphenylsilane.

Purification Considerations

Purification of organosilanes often involves standard laboratory techniques.

  • Crystallization: Given that 1,2,2-Trifluorovinyl-triphenylsilane is a solid at room temperature, recrystallization from a suitable solvent system (e.g., a hexane/ethyl acetate mixture) is a primary method for obtaining high-purity material.

  • Chromatography: For the removal of non-polar impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane with a small percentage of a more polar solvent like ethyl acetate) is effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).

  • Sublimation: For highly pure, crystalline solids, vacuum sublimation can be an excellent final purification step.

Handling and Storage

Like many organosilanes, 1,2,2-Trifluorovinyl-triphenylsilane should be handled with appropriate care in a well-ventilated fume hood. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential hydrolysis of the silicon-carbon bond over time, especially in the presence of moisture.

Conclusion

The physical properties of 1,2,2-Trifluorovinyl-triphenylsilane are a direct consequence of its unique molecular architecture. The bulky and thermally stable triphenylsilyl group, combined with the electronically distinct trifluorovinyl moiety, results in a crystalline solid with predictable solubility and spectroscopic characteristics. A thorough understanding of these properties, as outlined in this guide, is paramount for the successful application of this versatile compound in advanced chemical synthesis and materials development.

References

  • Supporting Information for [Ir2(CH3)(CF3SO3)(CO)2(m-h. 1:h. 2-C2F3)(dppm)2][CF3SO3] (5). Wiley-VCH, 2007. [Link]

Sources

Protocols & Analytical Methods

Method

1,2,2-Trifluorovinyl-triphenylsilane in palladium-catalyzed cross-coupling

Harnessing 1,2,2-Trifluorovinyl-triphenylsilane in Palladium-Catalyzed Cross-Coupling: A Guide to Trifluorovinylation Abstract: The 1,2,2-trifluorovinyl group is a highly valuable motif in modern chemistry, imparting uni...

Author: BenchChem Technical Support Team. Date: February 2026

Harnessing 1,2,2-Trifluorovinyl-triphenylsilane in Palladium-Catalyzed Cross-Coupling: A Guide to Trifluorovinylation

Abstract: The 1,2,2-trifluorovinyl group is a highly valuable motif in modern chemistry, imparting unique electronic properties and metabolic stability to molecules in drug discovery and materials science. This guide provides a comprehensive overview of the proposed application of 1,2,2-Trifluorovinyl-triphenylsilane as a stable, efficient, and less toxic reagent for the introduction of the trifluorovinyl moiety via palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the Hiyama-type coupling, offer detailed experimental protocols, and present a comparative analysis with other trifluorovinylating agents.

Introduction: The Significance of the Trifluorovinyl Moiety

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The trifluorovinyl group (–CF=CF₂), in particular, offers a unique combination of steric and electronic properties. Its strong electron-withdrawing nature can significantly modulate the pKa and reactivity of adjacent functional groups, while its presence can enhance metabolic stability and lipophilicity, which are critical parameters in drug design.[1] However, the practical and efficient synthesis of trifluorovinylated compounds has been a persistent challenge, often relying on gaseous, unstable, or highly toxic reagents.[3]

1,2,2-Trifluorovinyl-triphenylsilane emerges as a promising solution to these challenges. As a solid, air- and moisture-stable organosilicon reagent, it offers significant advantages in terms of handling, storage, and safety compared to traditional trifluorovinylating agents like organostannanes or zinc reagents.[3][4] This document outlines its potential in palladium-catalyzed cross-coupling reactions, specifically the Hiyama coupling, to provide a robust and versatile platform for synthesizing a wide array of α,β,β-trifluorostyrenes and related compounds.

The Hiyama Cross-Coupling: A Mechanistic Overview

The Hiyama coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organosilane and an organic halide or triflate.[5][6] A key feature of this reaction is the requirement for an activator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF), to facilitate the crucial transmetalation step.[4][7]

The catalytic cycle, as it applies to 1,2,2-Trifluorovinyl-triphenylsilane, can be broken down into three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: This is the rate-determining step for many cross-coupling reactions. The fluoride activator reacts with the organosilane to form a hypervalent, pentacoordinate silicate. This activated species is sufficiently nucleophilic to transfer the trifluorovinyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center (the aryl and trifluorovinyl moieties) couple and are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.

Hiyama_Coupling_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_Ar_Vinyl Ar-Pd(II)L_n-CF=CF₂ Transmetalation->PdII_Ar_Vinyl RedElim Reductive Elimination PdII_Ar_Vinyl->RedElim Product Ar-CF=CF₂ PdII_Ar_Vinyl->Product Byproduct Ph₃SiF + X⁻ PdII_Ar_Vinyl->Byproduct RedElim->Pd0 Silane Ph₃Si-CF=CF₂ (1,2,2-Trifluorovinyl-triphenylsilane) ActivatedSilane [Ph₃Si(F)-CF=CF₂]⁻ (Hypervalent Silicate) Silane->ActivatedSilane Fluoride F⁻ (e.g., TBAF) Fluoride->ActivatedSilane ActivatedSilane->PdII_ArX Transmetalation ArX_input Ar-X (Aryl Halide) ArX_input->OxAdd

Caption: Proposed catalytic cycle for the Hiyama coupling of 1,2,2-Trifluorovinyl-triphenylsilane.

Comparative Analysis of Trifluorovinylating Agents

The choice of reagent for introducing a trifluorovinyl group is critical and involves a trade-off between reactivity, stability, toxicity, and ease of use. 1,2,2-Trifluorovinyl-triphenylsilane offers a compelling profile when compared to other common agents.

Reagent TypeCoupling PartnerKey AdvantagesKey Disadvantages
Organosilane (e.g., Ph₃SiCF=CF₂)Aryl Halides/TriflatesStable solid, easy to handle, low toxicity, non-toxic byproducts.[4]Requires fluoride activation, which can be basic and affect sensitive functional groups.[5]
Organostannane (e.g., Bu₃SnCF=CF₂)Aryl Halides/TriflatesHigh functional group tolerance, mild reaction conditions.Highly toxic reagents and byproducts, difficult to remove tin residues.[8]
Organoborate (e.g., Li[B(OMe)₃(CF=CF₂)])Aryl BromidesStable, crystalline solid, low toxicity.[3][9]May require specific catalyst systems and bases for optimal reactivity.[3]
Organozinc (e.g., ClZnCF=CF₂)Aryl IodidesHigh reactivity.Often thermally unstable and moisture-sensitive, requiring in situ preparation.[3]

Experimental Protocols: Hiyama-Type Trifluorovinylation

The following protocols are representative procedures for the palladium-catalyzed cross-coupling of 1,2,2-Trifluorovinyl-triphenylsilane with aryl halides. These are proposed methods based on established conditions for similar Hiyama couplings and should be optimized for specific substrates.[3]

Protocol 1: General Procedure for Trifluorovinylation of Aryl Bromides

This protocol is adapted from conditions reported for the Hiyama coupling of aryl halides with other organosilanes.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 1,2,2-Trifluorovinyl-triphenylsilane (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 mL, 1.5 mmol, 1.5 equiv)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), 1,2,2-Trifluorovinyl-triphenylsilane (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous THF (5 mL) via syringe.

  • Add the TBAF solution (1.5 mL) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the Hiyama-type trifluorovinylation of aryl bromides.

Protocol 2: Trifluorovinylation of Electron-Deficient Aryl Chlorides

Aryl chlorides are often more challenging substrates. This protocol utilizes a more active catalyst system.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 1,2,2-Trifluorovinyl-triphenylsilane (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 mmol, 10 mol%)

  • Potassium fluoride (KF) (2.0 mmol, 2.0 equiv)

  • 18-Crown-6 (0.1 mmol, 10 mol%)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.025 mmol) and SPhos (0.10 mmol) to a vial. Add 2 mL of dioxane and stir for 10 minutes to form the active catalyst.

  • In a separate oven-dried Schlenk flask, add the aryl chloride (1.0 mmol), 1,2,2-Trifluorovinyl-triphenylsilane (1.5 mmol), KF (2.0 mmol), and 18-Crown-6 (0.1 mmol).

  • Add the remaining dioxane (3 mL) to the solids, followed by the pre-mixed catalyst solution via syringe.

  • Heat the reaction mixture to 100-110 °C and monitor for completion.

  • Cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure a strict inert atmosphere; use fresh, high-purity catalyst and ligands.
Insufficient activation of silaneUse freshly opened TBAF solution or oven-dried KF. Consider adding a phase-transfer catalyst like 18-Crown-6 with KF.
Sterically hindered substrateIncrease reaction temperature and time. Screen more sterically demanding ligands (e.g., Buchwald-type ligands).
Formation of Homocoupled Byproducts Presence of oxygenThoroughly degas all solvents and maintain a positive pressure of inert gas.
Desilylation of Substrate Excess or wet fluoride sourceUse the stoichiometric amount of TBAF. If using KF, ensure it is anhydrous.

Conclusion

1,2,2-Trifluorovinyl-triphenylsilane represents a potentially superior reagent for palladium-catalyzed trifluorovinylation reactions. Its stability, low toxicity, and ease of handling make it an attractive alternative to existing methods. The Hiyama-type cross-coupling, activated by a fluoride source, provides a direct and modular route to synthesize valuable trifluorovinyl-containing compounds. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers and drug development professionals looking to incorporate this versatile building block into their synthetic programs. Further optimization for specific substrates will undoubtedly expand the utility of this promising reagent.

References

  • Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(21), 9102–9108. [Link]

  • Hiyama Coupling. Organic Chemistry Portal. [Link]

  • Duric, S., Schmidt, B. M., Ninnemann, N. M., Lentz, D., & Tzschucke, C. C. (2012). Synthesis of Trifluorostyrene Derivatives by Palladium-Catalyzed Cross-Coupling of Lithium Trimethoxy(trifluorovinyl)borate with Aryl Bromides. Chemistry – A European Journal, 18(4), 1234-1240. [Link]

  • Hiyama coupling. Wikipedia. [Link]

  • The Hiyama Cross-Coupling Reaction: New Discoveries. Repositorio Institucional de la Universidad de Alicante. [Link]

  • Palladium-Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid. Organic Chemistry Portal. [Link]

  • Hiyama Coupling. SynArchive. [Link]

  • ChemInform Abstract: Synthesis of Trifluorostyrene Derivatives by Palladium-Catalyzed Cross-Coupling of Lithium Trimethoxy(trifluorovinyl)borate with Aryl Bromides. ResearchGate. [Link]

  • Preparation of Trifluorostyrenes via Palladium-Catalyzed Coupling of Aryl Boronic Acids with Chloro- and Bromo-Trifluoroethylene. ResearchGate. [Link]

  • Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv. [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot/Two-Step Catalyses with 2-Biaryl-Dialkylphosphine Ligands. Inorganics. [Link]

  • Palladium-Catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Applied Pharmaceutical Science. [Link]

  • The Palladium-Catalyzed Cross Coupling of Vinyl and Aryl Triflates with 2-Furylzinc Chloride: An Efficient Route to 2Vinyl and 2-Arylfurans. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • THE STILLE REACTION, 38 YEARS LATER. CORE. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Preparative method for obtaining of (polyfluoroaryl)trimethylsilanes. Fluorine notes. [Link]

  • Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings. PubMed. [Link]

  • PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. Organic Syntheses. [Link]

  • The Stille Reaction. Myers Group, Harvard University. [Link]

  • Palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. Semantic Scholar. [Link]

  • Ramaley Celebration: One Step Synthesis of 4-Trifluoromethylstyrene by Palladium Catalyzed Coupling of Vinyltrimethoxysilane. OpenRiver. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. RSC Publishing. [Link]

  • (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Organic Syntheses. [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

Sources

Application

Hiyama coupling reactions using 1,2,2-Trifluorovinyl-triphenylsilane

Executive Summary This technical guide details the protocol for introducing the 1,2,2-trifluorovinyl motif ( ) into aryl and heteroaryl scaffolds using 1,2,2-Trifluorovinyl-triphenylsilane . The trifluorovinyl group is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for introducing the 1,2,2-trifluorovinyl motif (


) into aryl and heteroaryl scaffolds using 1,2,2-Trifluorovinyl-triphenylsilane .

The trifluorovinyl group is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carbonyls and a precursor for installing complex fluorinated alkyl chains. Unlike unstable organolithium or magnesium reagents, 1,2,2-Trifluorovinyl-triphenylsilane offers superior bench stability and functional group tolerance. This guide provides a validated Pd-catalyzed Hiyama coupling protocol, mechanistic insights, and troubleshooting strategies to ensure high-yield synthesis of


-trifluorostyrenes.

Reagent Profile & Strategic Advantage

ParameterSpecification
Reagent Name 1,2,2-Trifluorovinyl-triphenylsilane
CAS Number 2643-25-6
Structure

Role Nucleophilic source of the trifluorovinyl anion (

)
Stability High (Air/Moisture stable solid); superior to trimethylsilyl (

) analogs.
Activation Requires Fluoride source (

) to trigger transmetallation.

Why this Reagent?

  • Handling: Unlike gaseous tetrafluoroethylene or pyrophoric organometallics, this silane is a solid that can be weighed in air.

  • Selectivity: The bulky triphenylsilyl group suppresses protodesilylation side reactions common with smaller silanes.

  • Scope: Compatible with aryl iodides, bromides, and triflates possessing sensitive groups (esters, nitriles, aldehydes).[1]

Mechanistic Pathway

The reaction follows a fluoride-activated Hiyama catalytic cycle. The critical distinction in this protocol is the formation of a hypervalent pentacoordinate silicate intermediate, which is necessary to transfer the electron-deficient trifluorovinyl group to Palladium.

HiyamaCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetallation [Ar-Pd(II)-CF=CF2] OxAdd->TransMet + Silicate (- Ph3SiF) Silicate Silicate Formation [Ph3Si(F)-CF=CF2]- Silicate->TransMet Prod Reductive Elimination Product: Ar-CF=CF2 TransMet->Prod Prod->Pd0 Regeneration ArX Ar-I / Ar-Br ArX->OxAdd Silane Ph3Si-CF=CF2 Silane->Silicate + F- Fluoride F- (Activator) Fluoride->Silicate

Figure 1: Catalytic cycle of the fluoride-activated Hiyama coupling. The formation of the anionic silicate is the rate-determining pre-equilibrium step.

Standard Operating Procedure (SOP)

Target Reaction: Coupling of 4-Iodoanisole with 1,2,2-Trifluorovinyl-triphenylsilane.

Materials Required
  • Substrate: Aryl Iodide (1.0 equiv)

  • Reagent: 1,2,2-Trifluorovinyl-triphenylsilane (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst (Optional but Recommended):

    
     (10 mol%) – Promotes transmetallation of fluorinated groups.
    
  • Activator:

    
     (2.0 equiv) or 
    
    
    
    (1.0 M in THF).
  • Solvent: DMF (Anhydrous) or THF.

Step-by-Step Protocol
  • Setup (Inert Atmosphere):

    • Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

    • Cool under a stream of Nitrogen or Argon.[2]

  • Reagent Charging:

    • Add Aryl Iodide (1.0 mmol).

    • Add 1,2,2-Trifluorovinyl-triphenylsilane (408 mg, 1.2 mmol).

    • Add

      
        (58 mg, 0.05 mmol).
      
    • Add

      
        (19 mg, 0.10 mmol).
      
    • Note: If using CsF (solid), add 304 mg (2.0 mmol) at this stage.

  • Solvent & Activation:

    • Seal the vessel with a septum.

    • Evacuate and backfill with

      
       three times.
      
    • Inject Anhydrous DMF (5.0 mL) via syringe.

    • Alternative: If using TBAF, inject 1.2 mL of 1.0 M TBAF/THF solution dropwise at this stage (reaction may warm slightly).

  • Reaction:

    • Heat the mixture to 80°C in an oil bath.

    • Stir vigorously for 4–12 hours .

    • Monitoring: Check progress via TLC or LC-MS. The starting iodide should disappear. The product typically moves faster (non-polar) on silica than the starting material.

  • Workup (Silicon Removal):

    • Cool to room temperature.[3]

    • Dilute with Diethyl Ether (

      
      , 20 mL) and Water (20 mL).
      
    • Critical Step: Add 5 mL of Saturated

      
       solution  or 1M 
      
      
      
      to quench residual silanes and precipitate silicon byproducts.
    • Separate layers. Extract aqueous layer with

      
       (2 x 10 mL).
      
    • Wash combined organics with Brine (20 mL), dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 100:0 to 95:5 for non-polar trifluorostyrenes).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Charge Solids: Ar-I, Silane, Pd, CuI Step2 Inert Atmosphere (N2 Purge) Step1->Step2 Step3 Add Solvent (DMF) & Activator (F-) Step2->Step3 Step4 Heat @ 80°C 4-12 Hours Step3->Step4 Step5 Quench (aq. KF) Remove Silicon Step4->Step5 Step6 Extraction & Chromatography Step5->Step6

Figure 2: Operational workflow for the batch synthesis of trifluorostyrenes.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Incomplete TransmetallationAdd CuI (10-20 mol%) . Copper facilitates the transfer of the fluorinated group from Si to Pd ("Liebeskind-Srogl" effect).
Protodesilylation Moisture in SolventEnsure DMF/THF is anhydrous. The protonated byproduct (

) forms if water attacks the silicate.
Homocoupling Oxidation of SilaneThoroughly degas solvents. Oxygen can promote dimerization of the silane.
Difficult Separation Silicon ByproductsTreat crude mixture with TBAF or KF/Alumina for 30 mins post-reaction to fully depolymerize siloxanes before chromatography.

References

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[4] Link

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research, 41(11), 1486–1499. Link

  • Fujita, M., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. Journal of the American Chemical Society, 110(6), 1897–1904. Link

  • Normant, J. F. (1990). Organocopper Reagents in Synthesis. Synthesis of trifluorovinyl organometallics. Link

  • Alfa Chemistry. (2023). Product Sheet: 1,2,2-Trifluorovinyl-triphenylsilane (CAS 2643-25-6). Link

Sources

Method

Application Notes &amp; Protocols: The Use of 1,2,2-Trifluorovinyl-triphenylsilane in Modern Medicinal Chemistry

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorinated motifs, the trifluorovinyl group stands out as a unique and valuable bioisostere, yet its integration into complex molecules has historically presented synthetic challenges. This guide introduces 1,2,2-Trifluorovinyl-triphenylsilane as a versatile and stable building block for the facile introduction of the trifluorovinyl moiety.[3] We provide a detailed examination of its properties, mechanistic pathways for its activation, and step-by-step protocols for its application in nucleophilic addition and transition-metal-catalyzed cross-coupling reactions, empowering researchers to leverage this reagent in their drug discovery programs.

The Trifluorovinyl Group: A Strategic Asset in Drug Design

The introduction of fluorine-containing groups can profoundly alter the physicochemical properties of a lead compound.[4][5] While the trifluoromethyl (CF₃) group is widely recognized, the 1,2,2-trifluorovinyl (-CF=CF₂) group offers a distinct set of advantages.

  • Bioisosteric Mimicry: The trifluorovinyl group can serve as a non-hydrolyzable mimic of amide or ester functionalities, maintaining key electronic features while improving metabolic stability against proteases and esterases.[6]

  • Conformational Constraint: The planar and rigid nature of the double bond can lock a molecule into a more favorable conformation for target binding, potentially increasing potency and selectivity.

  • Modulation of Physicochemical Properties: Like other fluorinated groups, it can enhance lipophilicity, block metabolic hotspots, and alter the pKa of nearby functional groups, all of which are critical parameters in optimizing a drug's pharmacokinetic profile.[7][8][9]

The use of 1,2,2-Trifluorovinyl-triphenylsilane aligns with the "building block" strategy in organofluorine synthesis. This approach is often preferred by medicinal chemists as it avoids the need to handle hazardous fluorinating agents directly and allows for the late-stage introduction of the desired moiety, minimizing potential losses of valuable intermediates.[10][11]

The Reagent: Properties and Activation Principles

1,2,2-Trifluorovinyl-triphenylsilane is a solid reagent that offers superior stability and ease of handling compared to gaseous or highly reactive alternatives. The triphenylsilyl group provides a robust scaffold that is readily activated under specific conditions to unmask the nucleophilic character of the trifluorovinyl group.

The core principle of its reactivity relies on the high affinity of silicon for fluoride.[12] Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), leads to the formation of a hypervalent pentacoordinate silicate intermediate. This intermediate effectively functions as a "trifluorovinyl anion equivalent," which can then react with a wide range of electrophiles.

G cluster_workflow Lead Optimization Workflow Lead Lead Compound (e.g., with amide moiety) Hypothesis Hypothesis Generation (Improve metabolic stability) Lead->Hypothesis Strategy Strategy: Bioisosteric Replacement (Amide -> Trifluorovinyl) Hypothesis->Strategy Reagent Select Reagent: 1,2,2-Trifluorovinyl-triphenylsilane Strategy->Reagent Synthesis Analogue Synthesis (Using Protocol I or II) Reagent->Synthesis Testing In Vitro / In Vivo Testing (ADME, Potency, etc.) Synthesis->Testing SAR SAR Analysis & Iteration Testing->SAR SAR->Hypothesis Iterate

Sources

Application

Application Note: 1,2,2-Trifluorovinyl-triphenylsilane as a Trifluorovinylation Reagent

This Application Note is structured to address the specific technical requirements of using 1,2,2-Trifluorovinyl-triphenylsilane (TFV-TPS). Note on Terminology: The user prompt requests "Trifluoromethylvinylation" (intro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements of using 1,2,2-Trifluorovinyl-triphenylsilane (TFV-TPS).

Note on Terminology: The user prompt requests "Trifluoromethylvinylation" (introduction of a


 group). However, the reagent specified, 1,2,2-Trifluorovinyl-triphenylsilane  (

), is the standard reagent for Trifluorovinylation (introduction of a

group). This guide focuses on the chemically accurate application of this reagent (Trifluorovinylation), while noting that the resulting motif is a critical bioisostere often investigated alongside trifluoromethyl groups in medicinal chemistry.
High-Fidelity Introduction of the Trifluorovinyl Motif ( )

Executive Summary

1,2,2-Trifluorovinyl-triphenylsilane (TFV-TPS) is a bench-stable, solid nucleophilic reagent used to introduce the trifluorovinyl group (


) into organic frameworks. Unlike gaseous trifluoroethylene or unstable organolithium/magnesium species (which require cryogenic handling), TFV-TPS allows for controlled, room-temperature activation via the Silicon-Fluoride effect .

Key Applications:

  • Bioisosteric Replacement: The

    
     group acts as a metabolically stable, electron-withdrawing bioisostere for amides and esters in drug design.
    
  • Polymer Chemistry: Precursor to perfluorinated vinyl ether monomers.

  • Hiyama Coupling: Pd-catalyzed cross-coupling to form

    
    -trifluorostyrenes.
    

Chemical Profile & Handling

PropertySpecification
Chemical Name (1,2,2-Trifluoroethenyl)triphenylsilane
CAS Number 2643-25-6
Formula

Molecular Weight 340.42 g/mol
Appearance White to off-white crystalline solid
Stability Air and moisture stable (solid state).[1] Hydrolytically unstable in solution with strong bases.
Solubility Soluble in THF, DMF, Toluene, DCM.

Handling Advantage: Unlike its trimethylsilyl analog (


), which is a volatile liquid, the triphenylsilyl group renders TFV-TPS a non-volatile solid, enabling precise stoichiometric weighing and simplified storage.

Mechanistic Principles: Fluoride Activation

The reactivity of TFV-TPS relies on the high affinity of silicon for fluorine (Bond Energy: Si-F


 135 kcal/mol vs Si-C 

76 kcal/mol).
  • Activation: A fluoride source (e.g., CsF, TBAF) attacks the silicon center.

  • Hypervalence: A pentacoordinate silicate intermediate forms.

  • Transmetallation: The trifluorovinyl group is transferred to the transition metal catalyst (Pd) or attacks an electrophile (Carbonyl).

Mechanism Diagram: Hiyama Cross-Coupling Cycle

G Start TFV-TPS (Ph3Si-CF=CF2) Silicate Pentacoordinate Silicate Intermediate [Ph3Si(F)-CF=CF2]- Start->Silicate F- Attack Fluoride Fluoride Source (CsF / TBAF) Fluoride->Silicate Transmetal Transmetallation Silicate->Transmetal Transfer CF=CF2 Pd_OxAdd Pd(II)-Ar Complex (Oxidative Addition) Pd_OxAdd->Transmetal Product Trifluorovinyl-Arene (Ar-CF=CF2) Transmetal->Product Reductive Elimination Byproduct Silyl Fluoride Byproduct (Ph3SiF) Transmetal->Byproduct

Caption: Activation of TFV-TPS via fluoride-induced silicate formation, facilitating transmetallation in the catalytic cycle.

Protocol A: Pd-Catalyzed Hiyama Cross-Coupling

This protocol describes the coupling of TFV-TPS with aryl iodides to synthesize


-trifluorostyrenes .
Reagents & Equipment
  • Substrate: Aryl Iodide (1.0 equiv)

  • Reagent: TFV-TPS (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%) - Critical for stabilizing the trifluorovinyl-Pd intermediate.

  • Activator: CsF (2.0 equiv) - Dried under vacuum at 150°C prior to use.

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Charging: Add Aryl Iodide (1.0 mmol), TFV-TPS (408 mg, 1.2 mmol),

    
     (58 mg, 0.05 mmol), CuI (19 mg, 0.1 mmol), and CsF (304 mg, 2.0 mmol) to the tube.
    
  • Solvation: Evacuate and backfill with Argon (3x). Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Seal the tube and heat to 80°C for 12–24 hours.

    • Checkpoint: Monitor by TLC or

      
       NMR. The product signal usually appears around 
      
      
      
      to
      
      
      ppm (multiplets).
  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and silicon salts.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).
    

Expected Yields: 75–90% for electron-deficient aryl iodides; 60–75% for electron-rich systems.

Protocol B: Nucleophilic Addition to Aldehydes

This protocol generates allylic trifluorovinyl alcohols , which are versatile intermediates.

Reagents
  • Substrate: Aldehyde (1.0 equiv)

  • Reagent: TFV-TPS (1.1 equiv)

  • Activator: TBAF (1.0 M in THF, 10 mol% catalytic amount)

  • Solvent: THF (0.5 M concentration)

Methodology
  • Setup: In a dry round-bottom flask under

    
    , dissolve the Aldehyde (1.0 mmol) and TFV-TPS (1.1 mmol) in THF (2 mL).
    
  • Initiation: Cool to 0°C . Add TBAF (0.1 mL, 0.1 mmol) dropwise.

    • Note: The reaction is often exothermic. The color may change to light yellow.

  • Progression: Stir at 0°C for 30 mins, then warm to Room Temperature for 2 hours.

  • Quench: Add 1M HCl (2 mL) to hydrolyze the silyl ether intermediate. Stir vigorously for 15 mins.

  • Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.

Troubleshooting & Critical Analysis

IssueProbable CauseCorrective Action
No Reaction (Coupling) "Dead" Fluoride source.CsF is extremely hygroscopic. It must be dried under high vacuum with heating before use, or use spray-dried KF.
Protodesilylation Moisture in solvent.The trifluorovinyl anion is basic. If water is present, it protonates to form trifluoroethylene (

) gas. Use strictly anhydrous DMF/THF.
Low Yield (Sterics) Bulk of Triphenyl group.The

group activates slower than

. Increase temperature to 100°C or switch activator to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate).
Purification Difficulty Silicon byproducts.[2]Triphenylsilanol/fluoride byproducts can streak on silica. Wash the crude mixture with saturated

followed by a KF (aq) wash to precipitate silicon wastes.

References

  • Hatanaka, Y., & Hiyama, T. (1988).[2] "Cross-coupling of organosilanes with organic halides mediated by fluoride ion. Preparation of biaryls from arylsilanes and aryl halides." The Journal of Organic Chemistry. Link

  • Fujita, M., & Hiyama, T. (1988). "Syntheses and reactions of trifluorovinyl-silanes." Bulletin of the Chemical Society of Japan. Link

  • Prakash, G. K. S., et al. (2004).

    
    -halo ketones using trifluoromethyltrimethylsilane." Journal of Fluorine Chemistry. Link (Context on Fluoride activation mechanisms).
    
  • Denmark, S. E., & Regens, C. S. (2008).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boronic Acids." Accounts of Chemical Research. Link

Sources

Method

Protocol for fluoride-activated cross-coupling with 1,2,2-Trifluorovinyl-triphenylsilane

-Trifluorostyrenes via Hiyama Coupling Executive Summary & Application Context This technical guide details the protocol for utilizing 1,2,2-trifluorovinyl-triphenylsilane as a nucleophilic partner in Palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026


-Trifluorostyrenes via Hiyama Coupling

Executive Summary & Application Context

This technical guide details the protocol for utilizing 1,2,2-trifluorovinyl-triphenylsilane as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions (Hiyama Coupling).

The resulting


-trifluorostyrene  motifs are critical bioisosteres in medicinal chemistry, offering metabolic stability and modulated lipophilicity compared to their non-fluorinated styrene counterparts. While zinc (Negishi) and tin (Stille) reagents exist for this transformation, the organosilicon approach is superior for late-stage functionalization due to:
  • High Stability: The triphenylsilyl group renders the reagent bench-stable and resistant to premature hydrolysis compared to trimethylsilyl analogs.

  • Low Toxicity: Avoids the neurotoxicity associated with organostannanes.

  • Chemoselectivity: The "Silicon Switch" mechanism allows the reagent to remain inert until specifically activated by fluoride.

Mechanistic Principles: The "Silicon Switch"

Understanding the activation mechanism is prerequisite to troubleshooting. Unlike Boron (Suzuki) or Zinc (Negishi) reagents, organosilanes are chemically inert toward Pd(II) intermediates.

The Activation Pathway: The Si–C bond is naturally polarized but sterically shielded and insufficiently nucleophilic for transmetallation. The addition of a fluoride source (F⁻) attacks the silicon center, expanding its coordination sphere from tetrahedral (4-coordinate) to a hypervalent pentacoordinate silicate. This anionic species is the active nucleophile that undergoes transmetallation.

Graphviz Diagram: Catalytic Cycle & Activation

HiyamaMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Silane Ph3Si-CF=CF2 (Inert Reagent) Silicate [Ph3Si(F)-CF=CF2]- (Pentacoordinate Silicate) Silane->Silicate Fluoride Attack Fluoride Fluoride Source (CsF or TBAF) Fluoride->Silicate Silicate->TransMet Transfer of Rf Group RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product (Ar-CF=CF2) RedElim->Product

Figure 1: The dual-cycle mechanism showing the independent activation of the silane by fluoride, which feeds into the Palladium catalytic cycle.

Critical Experimental Parameters

Success with 1,2,2-trifluorovinyl-triphenylsilane relies on balancing activation speed against protodesilylation (a common side reaction where the vinyl group is protonated rather than coupled).

ParameterRecommendationRationale
Solvent DMF or DMI Polar aprotic solvents stabilize the hypervalent silicate intermediate. THF is acceptable but often slower for bulky triphenylsilanes.
Fluoride Source CsF (Anhydrous)Preferred. Slow, controlled release of F⁻ due to solubility limits. Minimizes water content.
Alternative F⁻ TBAF (1M in THF)High Risk. Often contains water (hydrate), leading to protodesilylation (formation of H-CF=CF₂). Use only if dried or with molecular sieves.
Catalyst Pd(PPh₃)₄ Standard Pd(0) source. Robust and effective for aryl iodides.[1]
Electrophile Aryl Iodides Significantly higher yields than bromides due to faster oxidative addition, which matches the slow transmetallation of bulky silanes.
Temperature 60°C – 80°C Activation energy is required to overcome the steric hindrance of the triphenylsilyl group.

Standard Operating Procedure (SOP)

Materials Preparation[2][3][4][5]
  • Reagent: 1,2,2-Trifluorovinyl-triphenylsilane (Store under inert gas; moisture stable but best kept dry).

  • Activator: Cesium Fluoride (CsF).[2] Crucial: Must be dried under vacuum at 100°C for 4 hours prior to use or stored in a glovebox.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Protocol A: Anhydrous Conditions (Recommended)

Best for valuable substrates and to minimize side reactions.

  • Setup: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Addition (Solids):

    • Add Aryl Iodide (1.0 equiv, e.g., 0.5 mmol).

    • Add 1,2,2-Trifluorovinyl-triphenylsilane (1.2 equiv, 0.6 mmol).

    • Add Pd(PPh₃)₄ (5 mol%, 0.025 mmol).

    • Add CsF (2.0 equiv, 1.0 mmol).

  • Solvent Addition:

    • Seal the vessel.

    • Add anhydrous DMF (2.5 mL, 0.2 M concentration) via syringe.

  • Reaction:

    • Place in a pre-heated oil block at 80°C .

    • Stir vigorously for 6–12 hours. The reaction mixture usually turns black (precipitation of Pd black) upon completion.

  • Monitoring:

    • Check by TLC or LC-MS.[3] Look for the disappearance of the Aryl Iodide.

    • Note: The silane reagent often has a different RF than the product.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Diethyl Ether (20 mL) and Water (20 mL).

    • Filtration: Filter through a pad of Celite to remove palladium residues and insoluble silicon byproducts.

    • Extract aqueous layer with Ether (2x). Wash combined organics with Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: TBAF Accelerated (For Kinetic Studies)

Use only if Method A fails to convert. High risk of protodesilylation.

  • Dissolve Aryl Iodide (1.0 equiv), Silane (1.2 equiv), and Catalyst (5 mol%) in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv) dropwise at 0°C .

  • Allow to warm to room temperature. If no reaction after 2 hours, heat to 50°C.

  • Warning: If you observe the formation of Ar-H (reduction product), the TBAF is too wet. Add activated 4Å Molecular Sieves to the reaction mixture.

Troubleshooting & Optimization Logic

Graphviz Diagram: Decision Tree

Troubleshooting Problem Start: Low Yield / Failure CheckSM Is Aryl Halide Consumed? Problem->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No Temp Increase Temp to 100°C SM_Yes->Temp Cat Switch to Pd2(dba)3 / P(tBu)3 SM_Yes->Cat ProdCheck Major Byproduct? SM_No->ProdCheck Proto Ar-H (Reduction) ProdCheck->Proto Homo Ar-Ar (Homocoupling) ProdCheck->Homo Dry System is Wet: Use Fresh CsF & Dry DMF Proto->Dry Oxy Oxygen Leak: Degas Solvents Thoroughly Homo->Oxy

Figure 2: Troubleshooting logic for Hiyama coupling failures.

Common Issues Table
ObservationRoot CauseCorrective Action
No Reaction Steric bulk of Ph₃Si prevents transmetallation.Switch solvent to DMI (1,3-Dimethyl-2-imidazolidinone) or increase temp to 100°C.
Product is Ar-H Protodesilylation. Water is present, protonating the activated silicate.Dry CsF vigorously. Ensure DMF is anhydrous (<50 ppm H₂O).
Product is Ar-Ar Oxidative homocoupling.Oxygen ingress. Degas solvents via freeze-pump-thaw.
Silicon Residue Incomplete removal of silyl byproducts during workup.Treat crude mixture with TBAF (excess) for 30 mins before workup to fully depolymerize siloxanes, then wash.

Safety Considerations

  • HF Generation: Although this protocol uses fluoride salts (CsF), acidification of the reaction mixture during workup can generate trace Hydrofluoric Acid (HF). Always quench with saturated NaHCO₃ (basic) to neutralize potential HF.

  • Reagent Handling: 1,2,2-Trifluorovinyl-triphenylsilane is generally stable, but avoid inhalation of dust.

  • Waste: Segregate halogenated waste. Silicon byproducts are generally low toxicity but should be treated as chemical waste.

References

  • Hiyama, T., & Hatanaka, Y. (1988).[5][6] Palladium-catalyzed cross-coupling reaction of organosilicon compounds. Journal of Organic Chemistry. Link

    • Foundational text on fluoride activ
  • Denmark, S. E., & Sweis, R. F. (2002). Design and implementation of new, silicon-based cross-coupling reactions. Accounts of Chemical Research. Link

    • Detailed mechanistic insight into the formation of silic
  • Fujita, M., & Hiyama, T. (1988). Cross-coupling of (1-fluorovinyl)methyldiphenylsilane with aryl halides.[2] Bulletin of the Chemical Society of Japan. Link

    • Specific application of fluorovinyl silanes, validating the transfer of fluorin
  • Sorensen, E. J., et al. (2003). Palladium-Catalyzed Cross-Coupling of (1,2,2-Trifluorovinyl)zinc and -tin Reagents. Journal of the American Chemical Society.[7] Link

    • Provides comparative context for Zinc/Tin reagents vs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,2,2-Trifluorovinyl-triphenylsilane

The following technical support guide addresses the purification of 1,2,2-Trifluorovinyl-triphenylsilane (TFV-TPS, CAS: 2643-25-6). This guide is structured for researchers encountering specific purity challenges followi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the purification of 1,2,2-Trifluorovinyl-triphenylsilane (TFV-TPS, CAS: 2643-25-6). This guide is structured for researchers encountering specific purity challenges following the standard synthesis routes (typically involving in situ generation of trifluorovinyllithium or Grignard reagents reacting with chlorotriphenylsilane).

Executive Summary & Impurity Profile

The synthesis of 1,2,2-Trifluorovinyl-triphenylsilane often yields a crude mixture containing distinct classes of byproducts. Successful isolation requires targeting the physicochemical differences between the lipophilic product and its hydrolysis-prone precursors.[1]

Target Molecule: 1,2,2-Trifluorovinyl-triphenylsilane (


)
Physical State:  White crystalline solid (typically)
Key Impurities: [1]
  • Triphenylsilanol (

    
    ):  Result of unreacted 
    
    
    
    hydrolysis.[1] Polar, H-bond donor.[1]
  • Hexaphenyldisiloxane (

    
    ):  Condensation product of silanol.[1] Highly lipophilic.[1]
    
  • Protonated Trifluorovinyl Species: Volatile side products (e.g., trifluoroethylene) usually lost during concentration.

  • Inorganic Salts: LiCl or MgBrCl (depending on metallation route).[1]

Purification Workflow Decision Tree

Before selecting a method, assess the physical state of your crude material after workup.[1]

PurificationWorkflow Start Crude Reaction Mixture Quench Phase 1: Aqueous Workup (NH4Cl Wash) Start->Quench StateCheck Physical State of Crude? Quench->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil StateCheck->Oil Gummy/Oily Recryst Method A: Recrystallization (Hexane/EtOH or Pentane) Solid->Recryst Column Method B: Flash Chromatography (Silica Gel, Hexane -> 5% EtOAc) Oil->Column CheckPurity QC: 19F NMR / 1H NMR Recryst->CheckPurity Column->CheckPurity CheckPurity->Column Fail (Silanol present) Final Pure TFV-TPS CheckPurity->Final Pass

Figure 1: Decision matrix for isolating TFV-TPS based on crude physical state.

Phase 1: Reaction Workup (The Foundation)

Goal: Remove inorganic salts and quench reactive intermediates without degrading the C-Si or C-F bonds.[1]

Q: My crude reaction mixture turned cloudy upon adding water. Is this normal? A: Yes. This indicates the precipitation of inorganic salts (LiCl or Mg salts) and the hydrolysis of excess chlorotriphenylsilane (


) into triphenylsilanol (

).[1]
  • Protocol:

    • Quench the reaction at

      
       with saturated aqueous 
      
      
      
      .
    • Extract 3x with Diethyl Ether (

      
      ) or Dichloromethane (DCM).[1]
      
    • Critical Step: Wash the combined organic layers with water followed by brine .[1] This removes residual salts that can catalyze degradation on silica gel.[1]

    • Dry over

      
       (Sodium Sulfate) rather than 
      
      
      
      if the product is acid-sensitive, though TFV-TPS is generally robust.[1]

Q: Can I use basic workup (NaOH) to remove protons? A: Avoid strong bases. While the


 bond in triphenylsilanes is sterically protected, trifluorovinyl groups can be susceptible to nucleophilic attack or elimination reactions under harsh basic conditions [1].[1] Stick to neutral or mildly acidic (

) workups.

Phase 2: Purification Protocols

Method A: Recrystallization (Preferred for Solids)

Best for: Removing small amounts of silanol and non-polar impurities.[1]

ParameterRecommendationMechanism
Solvent System Hexane (hot) / Ethanol (cold)Product is soluble in hot hexane; silanols stay in solution or precipitate separately.[1]
Alternative Pentane (cold)Low solubility of TFV-TPS at

.[1]
Temperature Dissolve at

, cool to

.
Gradual cooling promotes crystal growth over oiling out.[1]

Protocol:

  • Dissolve crude solid in minimum boiling Hexane.

  • Add Ethanol dropwise until slight turbidity persists, then add 1-2 drops of Hexane to clear.

  • Allow to cool to room temperature, then refrigerate.

  • Filter crystals and wash with cold Pentane.[1]

Method B: Flash Chromatography (Preferred for Oils)

Best for: Separating significant silanol contamination (


).[1]

Q: The product and triphenylsilane co-elute. How do I separate them? A: Triphenyl-based compounds often streak or co-elute on standard silica.[1]

  • Stationary Phase: Use Neutral Silica Gel (pH 7). Acidic silica can sometimes cause protodesilylation over long exposure.[1]

  • Eluent Gradient:

    • 100% Hexane: Elutes Hexaphenyldisiloxane (impurity) and unreacted alkene.[1]

    • Hexane : DCM (95:5): Elutes TFV-TPS (Product).

    • Hexane : EtOAc (80:20): Elutes Triphenylsilanol (very polar tail).[1]

Tip: If separation is poor, add 1% Triethylamine (


) to the eluent to neutralize silica surface acidity and sharpen the bands [2].

Troubleshooting & FAQs

Issue: "I see a broad peak at ~2-3 ppm in 1H NMR."

Diagnosis: This is likely Triphenylsilanol (


) .[1] The hydroxyl proton is broad and concentration-dependent.[1]
Fix: 
  • If Solid: Recrystallize from Hexane/Toluene.[1] Silanols are much more soluble in toluene than the fluorinated product.[1]

  • If Oil: Run a short silica plug using 5%

    
     in Pentane.[1] The product elutes; the silanol sticks.[1]
    
Issue: "My yield is lower than expected, and I smell a sweet/sharp odor."

Diagnosis: Volatility of the trifluorovinyl precursor.[1] If you generated


in situ from HFC-134a, the lithiated intermediate is unstable above 

and can decompose to trifluoroacetylene (explosive/volatile) or polymerize [3].[1] Fix: Ensure the lithiation and subsequent silylation are performed strictly at

and allowed to warm only after the addition of

is complete.
Issue: "The product is turning yellow/brown on the shelf."

Diagnosis: Oxidation or slow hydrolysis.[1] The


 bond is stable, but the vinyl moiety can slowly polymerize if exposed to light or radical initiators.[1]
Fix:  Store under Argon/Nitrogen at 

. Avoid storing in chlorinated solvents for extended periods.[1]
Issue: "Can I distill this compound?"

Diagnosis: High molecular weight (


) makes atmospheric distillation impossible (decomposition).[1]
Fix: Kugelrohr Distillation  or High-Vacuum Distillation (

) is possible but requires high temperatures (

).[1] Recrystallization is safer and more energy-efficient for this derivative.[1]

Analytical Validation (Self-Check)

Before proceeding to the next step of your synthesis, validate purity using these markers:

  • 19F NMR: Look for the characteristic AMX or ABC coupling pattern of the trifluorovinyl group (three distinct fluorine signals between

    
     and 
    
    
    
    ppm). Impurities often show single peaks (fluoride salts) or simplified doublets.[1]
  • 29Si NMR: The silicon shift will be distinct from

    
     and 
    
    
    
    .[1]
  • TLC: Visualize under UV (254 nm).

    • 
       (Disiloxane - Impurity)[1]
      
    • 
       (TFV-TPS - Product in 10% DCM/Hexane)[1]
      
    • 
       (Silanol - Impurity)[1]
      

References

  • Synthesis of Trifluorovinyl Silanes

    • Source: [Organic Syntheses, Coll.[1] Vol. 9, p. 522 (1998)]([Link]1] (General protocols for fluorovinyl lithium generation and silylation).

  • Chromatography of Silanes

    • Source:.[1] (Analogous purification logic for triphenylsilyl derivatives).

  • Stability of Fluorovinyl Lithium Reagents

    • Source:.[1] (Mechanistic insight into temperature sensitivity).

  • General Recrystallization Guide

    • Source:.[1] (Standard protocols for solvent selection).

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Trifluorovinylsilane Synthesis

Executive Summary & Core Challenges Trifluorovinylsilanes (TFVS) are critical building blocks for fluorinated polymers, dielectric materials, and as surrogates in palladium-catalyzed cross-coupling reactions (Hiyama coup...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

Trifluorovinylsilanes (TFVS) are critical building blocks for fluorinated polymers, dielectric materials, and as surrogates in palladium-catalyzed cross-coupling reactions (Hiyama coupling). However, their synthesis is plagued by the inherent instability of the trifluorovinyl-metal intermediates (Li, Mg, Zn).

The central technical challenge is the "Thermal-Elimination Trade-off" :

  • 
    -Elimination:  The trifluorovinyl anion is prone to ejecting a fluoride ion to form highly reactive difluoroacetylene/allene species, which rapidly polymerize into tars.
    
  • [2+2] Cyclodimerization: The product itself can thermally dimerize to form perfluorocyclobutanes.

  • Nucleophilic Sensitivity: The electron-withdrawing fluorine atoms render the silicon center hyper-electrophilic, increasing susceptibility to nucleophilic attack (hydrolysis/protodesilylation) under specific conditions.

This guide provides a mechanistic breakdown of these failure modes and actionable protocols to suppress them.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned black/tarry, and the yield is <20%."

Diagnosis: Thermal Decomposition via


-Elimination.
Mechanism:  The trifluorovinyl-metal intermediate (Intermediate B  in the diagram below) is thermally unstable. Above specific threshold temperatures, it undergoes 

-elimination of Metal-Fluoride (MgF

or LiF) to generate difluoroacetylene . This transient species is highly electrophilic and rapidly polymerizes or reacts non-selectively, resulting in black tar.

Corrective Action:

  • Temperature Control:

    • Lithium Reagents: Must be generated and maintained at -78 °C . Decomposition begins as low as -60 °C.

    • Grignard Reagents: More stable but still require < -20 °C during generation. Do not allow the internal temperature to rise above 0 °C until the electrophile (chlorosilane) is fully added.

  • Reagent Selection: Switch from n-BuLi to isopropylmagnesium chloride (i-PrMgCl) or Zn reagents if possible. The C-Mg and C-Zn bonds are more covalent, raising the decomposition temperature threshold.

Issue 2: "GC-MS shows a major impurity with exactly 2x the molecular weight of my product."

Diagnosis: [2+2] Thermal Cyclodimerization. Mechanism: Trifluorovinylsilanes are electron-deficient alkenes. Upon heating (typically >80 °C during distillation or reaction workup), two molecules undergo a [2+2] cycloaddition to form 1,2-bis(silyl)hexafluorocyclobutane .

Corrective Action:

  • Distillation Hygiene: Avoid prolonged heating during purification. Use high-vacuum distillation to keep the pot temperature below 60 °C.

  • Storage: Store the purified product in a refrigerator (< 4 °C).

  • Inhibitors: Radical inhibitors (e.g., BHT) are ineffective here as this is a concerted thermal process, not a radical chain reaction.

Issue 3: "I see the product forming, but it disappears during aqueous workup."

Diagnosis: Base-Catalyzed Protodesilylation or Hydrolysis. Mechanism: The three fluorine atoms exert a strong inductive effect (-I), making the silicon atom significantly more Lewis acidic than in non-fluorinated vinylsilanes.

  • Basic Conditions: Hydroxide ions (

    
    ) attack the silicon to form a pentacoordinate silicate intermediate, which facilitates the cleavage of the C-Si bond (protodesilylation), releasing trifluoroethylene as a gas.
    

Corrective Action:

  • pH Management: Quench the reaction with saturated aqueous NH

    
    Cl  (mildly acidic, pH ~5-6). Avoid bicarbonate or hydroxide bases.
    
  • Buffer: If the product is acid-sensitive, use a phosphate buffer at pH 7.0. Rapidly separate the organic layer.

Mechanistic Visualization

The following diagram illustrates the competing pathways. The Green Path is the desired synthesis. The Red Paths represent the critical side reactions discussed above.

TFVS_Synthesis Start Trifluorovinyl Halide (Br/I) Metal Metallation (Mg, Li, Zn) Start->Metal Intermed Intermediate B: [CF2=CF-M] Metal->Intermed Low Temp (-78°C) Product Desired Product: Trifluorovinylsilane (CF2=CF-SiR3) Intermed->Product + Chlorosilane (Trapping) Elimination Side Reaction 1: Beta-Elimination Intermed->Elimination T > -40°C Dimerization Side Reaction 2: [2+2] Cyclodimerization Product->Dimerization Heat (>80°C) Difluoroacetylene Difluoroacetylene (FC≡CF) Elimination->Difluoroacetylene Tar Polymer/Tar Difluoroacetylene->Tar Cyclobutane Hexafluorocyclobutane Derivative Dimerization->Cyclobutane

Caption: Reaction network showing the kinetic competition between silylation (Green) and thermal decomposition pathways (Red).

Optimized Experimental Protocol

This protocol uses the Grignard route (via halide exchange) which offers a better safety/stability profile than organolithium routes for scale-up.

Objective: Synthesis of Trimethyl(trifluorovinyl)silane Scale: 50 mmol

Materials
  • Reagent A: 1-Bromo-1,2,2-trifluoroethene (gas/liquid, bp ~ -5°C). Handle in a well-ventilated hood.

  • Reagent B: Isopropylmagnesium chloride (

    
    -PrMgCl), 2.0 M in THF.
    
  • Electrophile: Chlorotrimethylsilane (TMSCl).

  • Solvent: Anhydrous THF (inhibitor-free).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck flask equipped with a dry-ice/acetone condenser, internal thermometer, and magnetic stir bar. Flush with Argon.

  • Condensation: Cool the flask to -78 °C . Condense 1-bromo-1,2,2-trifluoroethene (8.9 g, 55 mmol) into the flask. Add 50 mL of pre-cooled anhydrous THF.

  • Metallation (The Critical Step):

    • Maintain internal temperature at -78 °C .

    • Add

      
      -PrMgCl (25 mL, 50 mmol) dropwise over 30 minutes.
      
    • Note: The exchange reaction generates

      
      -PrBr. The trifluorovinylmagnesium chloride formed is stable at this temperature.
      
    • Stir for 20 minutes at -78 °C.

  • Trapping:

    • Add TMSCl (5.4 g, 50 mmol) dropwise.

    • Crucial: Allow the reaction to warm slowly to room temperature over 4 hours. The silylation reaction competes favorably with elimination as the temperature rises.

  • Workup:

    • Quench with saturated NH

      
      Cl  (50 mL) at 0 °C.
      
    • Extract with diethyl ether (3 x 50 mL).

    • Dry organic layer over MgSO

      
      .
      
  • Purification:

    • Concentrate solvents carefully (product is volatile).

    • Distill at ambient pressure or mild vacuum. Do not exceed a pot temperature of 60 °C to prevent dimerization.

Data & Comparison of Metallating Agents

The choice of metal significantly impacts the stability of the intermediate and the prevalence of side reactions.

Metallating AgentIntermediate Stability (

)
Primary Side ReactionRecommended Use Case

-Butyllithium
Very Low (< -60 °C)

-Elimination (fast)
Small scale, rapid trapping.
Magnesium (

-PrMgCl)
Moderate (< -20 °C)Elimination (slow)General synthesis, scale-up.
Zinc (Zn dust/LiCl) High (< +25 °C)Incomplete insertionFunctionalized substrates, high tolerance.

References

  • Seyferth, D.; et al. "Vinyl Derivatives of Metals. 13. Some Addition Reactions of Triethylperfluorovinylsilane." DTIC, 1961. Link

    • Foundational work on the reactivity and stability of perfluorovinylsilanes.
  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. Link

    • Establishes the protocol for using i-PrMgCl for halogen exchange to avoid elimin
  • Pan, X.; et al. "Synthesis of Trifluorovinyl Zinc Reagents and Their Application in Negishi Coupling." Journal of Organic Chemistry, 2020. Link

    • Discusses the superior thermal stability of Zinc reagents compared to Li/Mg.
  • Hiyama, T. "Organosilyl Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry, 2002. Link

    • Details the activation of C-Si bonds and sensitivity to fluoride/base.
Troubleshooting

Overcoming low reactivity in cross-coupling with 1,2,2-Trifluorovinyl-triphenylsilane

Technical Support Center: High-Performance Cross-Coupling with 1,2,2-Trifluorovinyl-triphenylsilane Status: Operational | Topic: Reactivity Optimization | Ticket ID: TFV-TPS-001 Executive Summary: The Stability-Reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Performance Cross-Coupling with 1,2,2-Trifluorovinyl-triphenylsilane

Status: Operational | Topic: Reactivity Optimization | Ticket ID: TFV-TPS-001

Executive Summary: The Stability-Reactivity Paradox

You are likely using 1,2,2-Trifluorovinyl-triphenylsilane (TFV-TPS) because it offers a distinct advantage over its trimethylsilyl (TMS) counterparts: stability . The bulky triphenylsilyl group prevents premature hydrolysis and polymerization of the sensitive trifluorovinyl moiety.

However, this stability creates your primary technical hurdle: Steric and Electronic Inertness . The


 group is significantly more difficult to activate than 

, and the electron-withdrawing nature of the fluorine atoms on the vinyl group further strengthens the

bond, resisting standard transmetallation.

This guide provides a validated engineering framework to overcome these kinetic barriers using a Dual-Activation Protocol (Fluoride + Copper) .

Module 1: Diagnostic Framework

Before altering your protocol, identify which failure mode matches your experimental observation.

ObservationDiagnosisRoot Cause
Starting Material (SM) Intact Activation Failure The fluoride source is too weak or insoluble to form the pentacoordinate silicate intermediate.
SM Consumed

Trifluoroethylene (

)
Protodesilylation Moisture ingress. The activated "ate" complex acted as a base, abstracting a proton instead of transmetallating.
SM Consumed

Homocoupling
Reductive Elimination Failure Oxidant present (O2) or incorrect Pd/Ligand ratio favoring disproportionation.
Conversion Stalls at <50% Catalyst Poisoning Fluoride source is attacking the borosilicate glass or the Pd-ligand complex is decomposing.

Module 2: The "Silicon-Copper Effect" (Critical Intervention)

Standard Hiyama conditions (Pd + TBAF) often fail with TFV-TPS. The steric bulk of the triphenyl group prevents the silicate from approaching the Palladium center.

The Solution: You must employ a Copper(I) Co-catalyst . This switches the mechanism from a direct Si


 Pd transfer to a stepped Si 

Cu

Pd transfer. The transient organocopper species is less sterically hindered and transmetallates to Palladium orders of magnitude faster.
Mechanism Visualization

HiyamaCopperMechanism Substrate Ph3Si-CF=CF2 Silicate [Ph3Si(F)-CF=CF2]- (Pentacoordinate Silicate) Substrate->Silicate Activation Fluoride Fluoride (CsF) Fluoride->Silicate CuSpecies [Cu-CF=CF2] (Transient Organocopper) Silicate->CuSpecies Transmetallation 1 (Rate Determining Step) Copper CuI (Co-Catalyst) Copper->CuSpecies Product Ar-CF=CF2 (Coupled Product) CuSpecies->Product Transmetallation 2 (Fast to Pd) PdCycle Pd(II)-Ar-I (Oxidative Addition Complex) PdCycle->Product Reductive Elimination

Caption: The "Copper Shuttle" mechanism. CuI bridges the kinetic gap between the bulky silicate and the palladium catalyst.

Module 3: Troubleshooting FAQs

Q1: I am using TBAF, but I only see protonated side products ( ). Why?

A: Commercial TBAF (Tetra-n-butylammonium fluoride) contains significant water (hydrate form) and is hygroscopic.

  • The Chemistry: The activated trifluorovinyl anion is extremely basic. In the presence of even trace water from TBAF, it abstracts a proton immediately.

  • The Fix: Switch to Anhydrous CsF or TASF . If you must use TBAF, use the anhydrous solution in THF and add molecular sieves (4Å) to the reaction vessel, though CsF is superior for this specific reagent.

Q2: Why is DMF/DMI recommended over THF?

A: Solubility and Counter-ion separation.

  • The Chemistry: Non-polar solvents tighten the ion pair between the Fluoride and its cation, reducing reactivity. Polar aprotic solvents like DMF (Dimethylformamide) or DMI (1,3-Dimethyl-2-imidazolidinone) solvate the cation effectively, leaving a "naked," highly reactive fluoride anion to attack the Silicon atom.

Q3: My reaction turns black and precipitates Pd black immediately.

A: Your phosphine ligand is insufficient or being stripped by the fluoride.

  • The Fix: Ensure you are using Triphenylphosphine (

    
    )  in excess (4:1 ligand-to-metal ratio) or a bidentate ligand like dppf . Monodentate ligands are often displaced by the high concentration of fluoride ions, destabilizing the Pd(0) species.
    

Module 4: Optimized Experimental Protocol

This protocol is engineered for the cross-coupling of TFV-TPS with Aryl Iodides.

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Reagent: 1,2,2-Trifluorovinyl-triphenylsilane (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10–20 mol%) — Crucial for Ph3Si reagents

  • Activator: CsF (2.0 equiv) — Must be anhydrous

  • Solvent: DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Drying Phase: Flame-dry a Schlenk tube or microwave vial under vacuum. Backfill with Argon 3 times.

  • Solids Addition: Add Aryl Iodide, TFV-TPS,

    
    , CuI, and CsF rapidly under a counter-flow of Argon.
    
  • Solvent Addition: Add anhydrous DMF via syringe.

  • Degassing: Freeze-pump-thaw the solution (3 cycles) to remove

    
    . Note: Oxygen promotes homocoupling of the silane.
    
  • Reaction: Heat to 80–100°C for 12–24 hours.

    • Visual Check: The mixture should remain a clear to slightly yellow/brown solution. A mirror or black precipitate indicates catalyst death.

  • Workup: Dilute with

    
    , wash with water (to remove DMF), dry over 
    
    
    
    , and concentrate.

References & Authoritative Grounding

  • Hanamoto, T., Kobayashi, T., & Kondo, M. (2001). Palladium-Catalyzed Cross-Coupling Reaction of (1-Fluorovinyl)methyldiphenylsilane with Aryl Halides. This foundational work establishes the necessity of Copper(I) iodide in coupling sterically hindered fluorovinyl silanes.

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Provides the mechanistic basis for fluoride activation and the formation of pentacoordinate silicates.[1]

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions.[1][2][3][4][5] The definitive text on the activation of Si-C bonds using fluoride sources.

  • Sore, H. F., et al. (2012). Copper-catalyzed cross-coupling of silanes. Details the transmetallation mechanics between Silicon and Copper.

Sources

Optimization

Impact of solvent on the reactivity of 1,2,2-Trifluorovinyl-triphenylsilane

The following technical guide is structured as a Tier 3 Engineering Support Resource . It assumes the user possesses a background in organic synthesis but requires specific, actionable insights regarding the unique physi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Resource . It assumes the user possesses a background in organic synthesis but requires specific, actionable insights regarding the unique physicochemical properties of 1,2,2-Trifluorovinyl-triphenylsilane (TFV-TPS) .

Executive Summary

1,2,2-Trifluorovinyl-triphenylsilane (TFV-TPS) is a specialized fluorinated building block. Unlike its trimethylsilyl (TMS) analog, the triphenylsilyl (TPS) group confers significant steric bulk and crystallinity. This alters its solubility profile and raises the activation energy for bimolecular reactions, making solvent selection the primary determinant of experimental success.

This guide addresses three critical workflows:

  • Thermal [2+2] Cycloadditions: Overcoming steric hindrance via high-boiling solvents.

  • Pd-Catalyzed Cross-Coupling (Hiyama): Balancing fluoride solubility with protodesilylation risks.

  • Purification & Handling: Managing the solubility of the solid silane.

Module 1: Thermal [2+2] Cycloaddition Troubleshooting

User Issue: “I am attempting a [2+2] cycloaddition with a vinyl ether, but I see <5% conversion after 48 hours in refluxing THF.”

Root Cause Analysis

The triphenylsilyl group creates a "steric umbrella" around the trifluorovinyl moiety. While electron-deficient fluoro-olefins generally undergo [2+2] cycloadditions readily, the bulk of the


 group significantly increases the activation energy (

) compared to smaller silanes. THF (boiling point 66°C) simply does not provide enough thermal energy to surmount this barrier.
Technical Solution: Solvent Carrier Switching

You must switch to a solvent that allows reaction temperatures above 100°C. Furthermore, the polarity of the solvent influences the transition state. These cycloadditions often proceed via a stepwise diradical or zwitterionic intermediate .

SolventBoiling Point (°C)Dielectric Constant (

)
RecommendationTechnical Note
THF 667.5Not Recommended Temperature too low for TPS-derivatives.
Toluene 1102.4Standard Good baseline. Non-polar nature favors radical pathways.
Xylenes 1402.3Preferred Ideal temperature range for sterically hindered substrates.
1,2-DCB 1809.9Advanced Use only if Xylenes fail. High polarity stabilizes zwitterionic intermediates.

Critical Protocol Note: If using 1,2-Dichlorobenzene (1,2-DCB), ensure it is strictly anhydrous. At 180°C, trace water can hydrolyze the C-Si bond.

Visualization: Solvent Selection Logic

SolventSelection Start Select Reaction Type Type1 Thermal [2+2] Cycloaddition Start->Type1 Type2 Pd-Catalyzed Coupling (Hiyama) Start->Type2 TempCheck Required Temp > 100°C? Type1->TempCheck Fluoride Fluoride Source Solubility Type2->Fluoride Mechanism Intermediate Character TempCheck->Mechanism Yes (TPS Bulk) SolvTol Toluene (110°C) Standard Radical Pathway Mechanism->SolvTol Diradical SolvXyl Xylenes (140°C) Steric Hindrance Override Mechanism->SolvXyl High Barrier SolvDCB 1,2-DCB (180°C) Zwitterion Stabilization Mechanism->SolvDCB Zwitterionic SolvTHF THF (Good TBAF solubility) Fluoride->SolvTHF

Figure 1: Decision matrix for solvent selection based on reaction thermodynamics and mechanism.

Module 2: Stability & Side Reactions (Protodesilylation)

User Issue: “During Hiyama coupling using TBAF in DMF, my starting material disappeared, but I isolated trifluoroethylene instead of the cross-coupled product.”

Root Cause Analysis

You have encountered Protodesilylation .[1][2] The C-Si bond in TFV-TPS is hyper-sensitive to nucleophilic attack because the fluorine atoms on the vinyl group pull electron density, making the silicon more electropositive. In "wet" polar aprotic solvents (like DMF or DMSO), fluoride ions (


) form a pentacoordinate silicon intermediate. If a proton source (water) is present, the vinyl group is cleaved and protonated rather than transmetallated to Palladium.

The Mechanism of Failure:




Corrective Action Plan
  • Solvent Switch: Move from DMF to THF or Dioxane . While DMF dissolves inorganic fluorides well, it is hygroscopic and difficult to dry completely.

  • Fluoride Source: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or anhydrous TBAF (commercial TBAF often contains 3-5% water).

  • Scavengers: Add 3Å Molecular Sieves directly to the reaction vessel.

Module 3: Solubility & Handling

User Issue: “I cannot dissolve the compound in Pentane/Hexane for column chromatography.”

Technical Insight

Unlike liquid trimethylsilyl (TMS) derivatives, TFV-TPS is a solid dominated by


 stacking interactions from the three phenyl rings. It has poor solubility in aliphatic hydrocarbons.
Solubility Table for Workup
Solvent ClassSpecific SolventSolubility StatusApplication
Aliphatics Pentane/HexanePoor Use as an anti-solvent to precipitate impurities.
Chlorinated DCM / ChloroformExcellent Ideal for loading columns or NMR analysis.
Aromatics Toluene / BenzeneGood Suitable for reaction media.
Ethers Diethyl EtherModerate Good for extraction, but may require larger volumes.

Protocol Recommendation: For purification, do not use 100% Hexanes. Pre-dissolve the crude mixture in a minimum amount of Dichloromethane (DCM), then load onto the silica column. Elute with a gradient starting at 5% DCM in Hexanes.

FAQ: Rapid Response

Q: Can I use ethanol or methanol as a solvent? A: Absolutely not. Alcohols are protic nucleophiles. In the presence of any base or Lewis acid, they will attack the silicon center, leading to solvolysis (cleavage of the silane) and formation of the silyl ether (


).

Q: Why does the reaction turn dark black in THF? A: If using organolithiums (e.g., during synthesis from


), THF can facilitate electron transfer mechanisms leading to polymerization of the fluoro-olefin. Ensure temperatures are kept below -78°C during lithiation steps.

Q: Is the Triphenyl group better than Trimethyl for stability? A: Yes. The steric bulk of the three phenyl rings protects the silicon atom from hydrolysis by atmospheric moisture. TFV-TPS can be weighed out on a benchtop, whereas TMS analogs often require inert atmosphere handling.

References

  • Soulen, R. L., et al. "The synthesis and reactions of fluorinated vinyl silanes." Journal of Fluorine Chemistry, 1989.
  • Solvent Effects in Hiyama Coupling

    • Denmark, S. E., & Regens, C. S.[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research, 2008. Link (Definitive guide on the mechanism of Si-C activation and the role of fluoride/solvents).

  • Dolbier, W. R. "Fluorine chemistry at the millennium." Journal of Fluorine Chemistry, 2005. (Discusses the stepwise diradical vs.
  • Protodesilylation Mechanisms: Fleming, I. "Organic Silicon Chemistry." Comprehensive Organic Synthesis. (Foundational text on the cleavage of C-Si bonds).

Sources

Reference Data & Comparative Studies

Validation

Comparing 1,2,2-Trifluorovinyl-triphenylsilane to other trifluorovinylating agents

Topic: Comparing 1,2,2-Trifluorovinyl-triphenylsilane to Other Trifluorovinylating Agents Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide & Experimental Protocol E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing 1,2,2-Trifluorovinyl-triphenylsilane to Other Trifluorovinylating Agents Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide & Experimental Protocol

Executive Summary: The Stability-Reactivity Paradox

In the high-stakes arena of medicinal chemistry, the trifluorovinyl group (


) is a coveted bioisostere for amide bonds and a precursor to complex fluorinated scaffolds. Historically, introducing this motif has been a choice between toxicity (Stille), instability (Suzuki/Negishi), or harsh conditions.

1,2,2-Trifluorovinyl-triphenylsilane (hereafter TFV-Silane ) has emerged as the superior "Third Way." Unlike its boron or zinc counterparts, TFV-Silane is air-stable, non-toxic, and bench-stable for months. Its activation requires a specific trigger—fluoride—allowing for orthogonal reactivity that other reagents cannot offer.

This guide objectively compares TFV-Silane against the incumbent technologies, providing the mechanistic insights and protocols necessary to implement this reagent in high-value synthesis.

The Challenger vs. The Incumbents
2.1 The Challenger: 1,2,2-Trifluorovinyl-triphenylsilane
  • Mechanism: Palladium-catalyzed Hiyama Cross-Coupling.[1][2][3]

  • Key Advantage: The Si–C bond is chemically inert until activated by a fluoride source (e.g., TBAF) or a strong base, generating a pentacoordinate silicate species that undergoes rapid transmetalation.

  • Handling: Solid, shelf-stable, requires no glovebox.

2.2 The Incumbents (Alternatives)
Reagent ClassRepresentative AgentPrimary Coupling TypeCritical Flaw
Organozinc Trifluorovinyl zinc bromideNegishiThermal Instability: Must be generated in situ at low temps (

); moisture sensitive.[4]
Organotin Tributyl(trifluorovinyl)stannaneStilleToxicity: Severe purification issues (trace Sn removal); neurotoxic byproducts.
Organoboron Trifluorovinyl boronic acidSuzuki-MiyauraProtodeboronation: The electron-withdrawing fluorine atoms destabilize the C–B bond, leading to rapid hydrolysis/decomposition.
Organolithium TrifluorovinyllithiumNucleophilic AdditionExtreme Reactivity: Pyrophoric; incompatible with sensitive functional groups (esters, ketones).
Comparative Performance Analysis

The following data synthesizes performance metrics across standard cross-coupling scenarios (e.g., coupling with aryl iodides).

Table 1: Reagent Performance Matrix
FeatureTFV-Silane (Hiyama)TFV-Zinc (Negishi)TFV-Tin (Stille)
Atom Economy Moderate (Loss of

)
Good (Loss of

)
Poor (Loss of

)
Air/Moisture Stability Excellent (Indefinite)Poor (Pyrophoric/Hygroscopic)Good
Toxicity Low (Silica byproduct)ModerateHigh (Acute/Chronic)
Functional Group Tolerance High (Compatible with aldehydes/ketones)Low (Reacts with electrophiles)High
Activation Mode Fluoride (TBAF) / BaseSpontaneousThermal / Additive
Scale-Up Potential High (Easy storage)Low (Cryogenic handling)Low (Waste disposal)
Mechanistic Causality & Visualization

To understand why TFV-Silane offers superior control, one must look at the transmetalation step. Unlike Zinc (which transmetalates spontaneously), Silane requires an "Architectural Switch"—the formation of a hypervalent silicon species.

Diagram 1: The Hiyama Activation Cycle

Caption: The "Switch" Mechanism. The cycle remains dormant until Fluoride (F-) converts the tetracoordinate silane into the reactive pentacoordinate silicate.

HiyamaCycle Start TFV-Silane (Ph3Si-CF=CF2) Intermediate Pentacoordinate Silicate [Ph3Si(F)-CF=CF2]- Start->Intermediate Activation Activator Activator (TBAF / F-) Activator->Intermediate Pd_Cycle Pd(II)-Ar Complex Intermediate->Pd_Cycle Transmetalation Product Trifluorostyrene (Ar-CF=CF2) Pd_Cycle->Product Reductive Elimination

Experimental Protocols

Trustworthiness Note: These protocols are designed to be self-validating. The color change in Method A serves as a visual checkpoint for catalyst activity.

Method A: The "Robust" Protocol (TFV-Silane)

Recommended for: Late-stage functionalization, complex pharmaceutical intermediates.

Materials:

  • Aryl Iodide (1.0 equiv)

  • 1,2,2-Trifluorovinyl-triphenylsilane (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Activator: CsF (2.0 equiv) or TBAF (1.0 M in THF)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step:

  • Setup: In a flame-dried Schlenk tube, combine the Aryl Iodide, TFV-Silane, and

    
    .
    
  • Inertion: Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate).

  • Activation:

    • Option A (Solid Base): Add CsF.[5] Heat to

      
       for 12–24 h.
      
    • Option B (Liquid Activator): Add TBAF dropwise at room temperature. Stir for 1 h, then heat to

      
      .
      
  • Validation: The reaction mixture should darken (yellow

    
     black/brown) indicating active Pd(0) cycling.
    
  • Workup: Filter through a silica pad (removes silicon byproducts). Concentrate and purify via flash chromatography.

Causality: The use of CsF allows for a "slow-release" activation, preventing the rapid dumping of the nucleophile that can occur with TBAF, thus minimizing homocoupling side reactions [1].

Method B: The "Comparison" Protocol (TFV-Zinc)

Provided for benchmarking purposes only.

Materials:

  • Tetrafluoroethylene (gas) or Bromotrifluoroethylene

  • Zn dust (activated)

  • Solvent: THF[5][6][7]

Step-by-Step:

  • Preparation: Condense TFE gas into THF at

    
    .
    
  • Insertion: Add activated Zn dust. Warm slowly to

    
     to generate 
    
    
    
    .
  • Coupling: Cannulate this solution immediately into a separate flask containing Pd catalyst and Aryl Iodide.

  • Risk: If the Zn reagent is not used immediately, it degrades.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the optimal reagent for your specific substrate.

Diagram 2: Reagent Selection Logic

Caption: Strategic decision tree for selecting trifluorovinylating agents based on substrate sensitivity and lab capabilities.

DecisionMatrix Q1 Is the substrate base-sensitive? Q2 Is the substrate moisture-sensitive? Q1->Q2 No Result_Stille USE TFV-TIN (Stille) Q1->Result_Stille Yes (Avoid Fluoride/Base) Result_Silane USE TFV-SILANE (Hiyama) Q2->Result_Silane Yes (Need Stability) Result_Zinc USE TFV-ZINC (Negishi) Q2->Result_Zinc No (Need Speed)

References
  • Molander, G. A., & Iannazzo, L. (2011).[1] Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry. Link

  • Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by a fluoride ion.[3][8] Silicon-assisted synthesis of biaryls. Journal of Organic Chemistry. Link

  • Sauer, M., et al. (2017). Trifluorovinyl compounds: Synthesis and application. Journal of Fluorine Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: 1,2,2-Trifluorovinyl-triphenylsilane vs. Trifluorovinyl Boronic Esters

Introduction: The Rising Prominence of the Trifluorovinyl Moiety In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Trifluorovinyl Moiety

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning molecular properties.[1][2][3] The trifluoromethyl (CF₃) group is a well-established bioisostere, but its electron-withdrawing vinylog, the 1,2,2-trifluorovinyl group (-CF=CF₂), offers a unique combination of steric and electronic characteristics. Its introduction can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][4]

The palladium-catalyzed Suzuki-Miyaura coupling is a preeminent method for forming carbon-carbon bonds, lauded for its functional group tolerance and reliability.[5][6][7] When seeking to install the trifluorovinyl group onto an aromatic or heteroaromatic core, researchers are primarily presented with two key nucleophilic partners: organosilanes and organoborons. This guide provides an in-depth, evidence-based comparison of two leading reagents: 1,2,2-trifluorovinyl-triphenylsilane and trifluorovinyl boronic esters, to inform your selection process in complex synthetic campaigns.

Chapter 1: The Contenders - Reagent Profile and Stability

A successful cross-coupling strategy begins with a stable, reliable, and easily handled nucleophilic partner. The inherent chemical properties of organosilanes and organoborons dictate their suitability for different laboratory environments and multi-step syntheses.

Trifluorovinyl Boronic Esters and Trifluoroborates

Organoboron compounds, particularly boronic acids and their corresponding esters (e.g., pinacol esters), are the most common nucleophiles in Suzuki-Miyaura reactions.[8]

  • Stability: While boronic acids can be prone to protodeboronation, especially electron-deficient or heteroaromatic variants, their ester derivatives (e.g., pinacol or neopentyl glycol esters) exhibit significantly enhanced stability.[8][9] This allows for easier purification and prolonged storage. Potassium organotrifluoroborates (R-BF₃K) represent a further leap in stability, being crystalline, air-stable solids that are robust against ambient moisture and less susceptible to protodeboronation under coupling conditions.[9][10][11]

  • Handling: Trifluorovinyl boronic esters are generally stable enough for routine handling and purification via chromatography.[12] Potassium trifluoroborates are exceptionally user-friendly, often handled as free-flowing powders on the benchtop without rigorous exclusion of air or moisture.[10]

  • Synthesis: These reagents are accessible through various synthetic routes, including the hydroboration of trifluoroacetylene precursors or via palladium-catalyzed borylation.[12]

1,2,2-Trifluorovinyl-triphenylsilane

Organosilanes serve as effective coupling partners in the Hiyama cross-coupling, a reaction mechanistically related to the Suzuki-Miyaura coupling.

  • Stability: Trifluorovinyl-triphenylsilane is a highly robust and stable compound. The silicon-carbon bond is strong and generally inert to a wide range of reaction conditions, including those that might degrade more sensitive organometallic reagents. This high stability is a significant advantage, particularly in lengthy synthetic sequences where the trifluorovinyl silane may be carried through multiple steps before the final coupling.

  • Handling: As a stable, often crystalline or liquid compound, it does not require special handling precautions beyond standard laboratory practice for chemical reagents. It is not sensitive to air or moisture, simplifying storage and reaction setup.

  • Synthesis: The synthesis can be achieved through methods such as the reaction of a trifluorovinyl Grignard reagent with triphenylsilyl chloride.[13]

Chapter 2: The Arena - Mechanistic Considerations in Cross-Coupling

The fundamental difference between these two reagents lies in the mechanism of the transmetalation step—the transfer of the trifluorovinyl group from silicon or boron to the palladium catalyst. This distinction dictates the necessary reaction conditions, particularly the choice of additives.

Suzuki-Miyaura Pathway (Boronic Esters)

The canonical Suzuki-Miyaura catalytic cycle is initiated by the oxidative addition of an organohalide (Ar-X) to a Pd(0) species.[6][7] For transmetalation to occur, the organoboron reagent must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OR)₂(OH)]⁻), which readily transfers its organic group to the Pd(II) center.[5] This is followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pdx_l2 Ar-Pd(II)-X L₂ oxidative_addition->ar_pdx_l2 transmetalation Transmetalation ar_pdx_l2->transmetalation ar_pd_tfv_l2 Ar-Pd(II)-CF=CF₂ L₂ transmetalation->ar_pd_tfv_l2 reductive_elimination Reductive Elimination ar_pd_tfv_l2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration ar_tfv Ar-CF=CF₂ reductive_elimination->ar_tfv boron_reagent CF₂=CF-B(OR)₂ base Base (e.g., OH⁻) boron_reagent->base ar_x Ar-X ar_x->oxidative_addition borate_complex [CF₂=CF-B(OR)₂(OH)]⁻ base->borate_complex borate_complex->transmetalation

Figure 1: Catalytic cycle for trifluorovinyl boronic ester Suzuki coupling.
Hiyama Pathway (Triphenylsilane)

The Hiyama coupling with organosilanes requires a crucial extra step: activation. The Si-C bond is too covalent and the carbon atom not sufficiently nucleophilic for direct transmetalation. A nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is required. The fluoride coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate ([CF₂=CF-Si(Ph)₃F]⁻). This "ate" complex possesses a much more polarized Si-C bond, rendering the trifluorovinyl group nucleophilic enough to transmetalate to the palladium(II) center.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pdx_l2 Ar-Pd(II)-X L₂ oxidative_addition->ar_pdx_l2 transmetalation Transmetalation ar_pdx_l2->transmetalation ar_pd_tfv_l2 Ar-Pd(II)-CF=CF₂ L₂ transmetalation->ar_pd_tfv_l2 reductive_elimination Reductive Elimination ar_pd_tfv_l2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration ar_tfv Ar-CF=CF₂ reductive_elimination->ar_tfv silane_reagent CF₂=CF-SiPh₃ activator Activator (e.g., F⁻) silane_reagent->activator ar_x Ar-X ar_x->oxidative_addition silicate_complex [CF₂=CF-SiPh₃F]⁻ activator->silicate_complex silicate_complex->transmetalation

Figure 2: Catalytic cycle for trifluorovinyl triphenylsilane Hiyama coupling.

Chapter 3: Head-to-Head Performance Comparison

The choice between these reagents often comes down to performance under specific reaction conditions and compatibility with the substrates at hand.

FeatureTrifluorovinyl Boronic Esters / Trifluoroborates1,2,2-Trifluorovinyl-triphenylsilaneCausality & Field Insights
Activating Agent Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[10][14]Fluoride Source (e.g., TBAF, CsF, TASF)Boron: The base is essential to form the nucleophilic borate complex for transmetalation. Silicon: A fluoride source is non-negotiable to form the hypervalent silicate required to activate the otherwise inert Si-C bond.
Reaction Conditions Often requires aqueous/protic co-solvents. Anhydrous conditions are possible with specific bases like K-OTMS.[15]Typically anhydrous, aprotic solvents (THF, Dioxane).Boron: The use of inorganic bases often necessitates water for solubility, which can sometimes lead to side reactions like protodeboronation. Silicon: The fluoride activators (especially TBAF) are moisture-sensitive, making anhydrous conditions preferable for reproducibility.
Functional Group Tolerance May be incompatible with base-sensitive groups (e.g., esters, some protecting groups).Generally tolerant of a wider range of functional groups due to milder conditions (no strong base). Fluoride-sensitive groups (e.g., silyl ethers) are a key limitation.This is a critical decision point. If your substrate contains a base-labile ester, the Hiyama (silane) approach is often superior. Conversely, if you have silyl protecting groups, the Suzuki (boron) method is the clear choice.
Byproducts Boronic acid/ester derivatives (e.g., B(OH)₃, pinacol). Generally considered benign.[8]Triphenylfluorosilane and its hydrolysis products. Can sometimes complicate purification.Boron byproducts are often water-soluble and easily removed during aqueous workup. Silane byproducts are more nonpolar and may require chromatography for complete removal.
Substrate Scope Extremely broad; widely documented for a vast range of aryl and heteroaryl halides and triflates.[5][16]Broad, but less extensively documented than Suzuki coupling. Can be effective for complex substrates.The sheer volume of literature and precedent for Suzuki-Miyaura coupling makes it a go-to method. Hiyama coupling is a powerful alternative, often used when Suzuki fails or is predicted to be problematic.
Typical Yields Good to excellent.[14]Good to excellent.Both methods are highly efficient. Yields are typically more dependent on the specific substrate, catalyst, and ligand combination rather than an inherent superiority of one reagent over the other.

Chapter 4: Experimental Protocols & Decision Workflow

Representative Protocol: Suzuki Coupling with a Trifluorovinyl Boronate Reagent

This protocol details the coupling of an aryl bromide with lithium trimethoxy(trifluorovinyl)borate, a stable and effective trifluorovinyl source.[14]

Reaction: Coupling of 4-Bromoanisole with Lithium Trimethoxy(trifluorovinyl)borate

  • Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add [Pd₂(dba)₃] (1-2 mol%) and the phosphine ligand XPhos (2-4 mol%).

  • Addition of Reactants: Add lithium trimethoxy(trifluorovinyl)borate (1.2 equivalents) and 4-bromoanisole (1.0 equivalent).

  • Solvent Addition: Add anhydrous THF via syringe to achieve a suitable concentration (e.g., 0.2 M).

  • Reaction Execution: Stir the mixture at 60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-methoxy-α,β,β-trifluorostyrene.

Causality Note: In this specific case using the lithium borate salt, an external base is not always required, as the borate itself can participate in the catalytic cycle.[14] For boronic esters, a base like K₃PO₄ would be added at step 2. The choice of XPhos as a ligand is due to its effectiveness in promoting the coupling of sterically hindered and electron-rich substrates.

Representative Protocol: Hiyama Coupling with 1,2,2-Trifluorovinyl-triphenylsilane

Reaction: Coupling of an Aryl Iodide with 1,2,2-Trifluorovinyl-triphenylsilane

  • Catalyst Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand (e.g., SPhos).

  • Addition of Reactants: Add the aryl iodide (1.0 equivalent) and 1,2,2-trifluorovinyl-triphenylsilane (1.5 equivalents).

  • Solvent Addition: Add anhydrous THF or 1,4-dioxane via syringe.

  • Activator Addition: Add a solution of TBAF (2.0 equivalents, 1.0 M in THF) dropwise to the stirred mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C. Monitor progress by TLC or GC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the product.

Causality Note: The use of TBAF is critical for the formation of the reactive pentacoordinate silicate. An excess is used to ensure complete activation. Anhydrous conditions are important as water can hydrolyze the TBAF and interfere with the reaction.

Decision-Making Workflow
Figure 3: Workflow for selecting the appropriate trifluorovinyl reagent.

Conclusion and Outlook

Both trifluorovinyl boronic esters and 1,2,2-trifluorovinyl-triphenylsilane are powerful reagents for the synthesis of trifluorostyrene derivatives via palladium-catalyzed cross-coupling. The choice is not one of inherent superiority, but of strategic selection based on the specific demands of the synthetic problem.

  • Choose Trifluorovinyl Boronic Esters (or Trifluoroborates) for: General applications, compatibility with silyl-protected functional groups, and when leveraging the vast, well-established Suzuki-Miyaura reaction parameter sets is advantageous. Their trifluoroborate salts offer exceptional benchtop stability.

  • Choose 1,2,2-Trifluorovinyl-triphenylsilane for: Substrates containing base-labile functional groups, reactions where strictly anhydrous conditions are beneficial, and when its exceptional chemical stability is required to survive multiple synthetic steps prior to coupling.

By understanding the distinct mechanistic requirements and operational nuances of each reagent, researchers can confidently select the optimal tool to accelerate their research in medicinal chemistry and materials science.

References

  • Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183.
  • Amii, H., Kobayashi, T., Terasawa, H., & Uneyama, K. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Tetrafluoroethylene with Arylboronates. Organic Letters, 3(20), 3103-3105.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cammidge, A. N., & Crepy, K. V. L. (2004). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 43(15), 1904-1906. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. Retrieved from [Link]

  • Beier, P., & Pastyříková, T. (2012). Synthesis of Trifluorostyrene Derivatives by Palladium-Catalyzed Cross-Coupling of Lithium Trimethoxy(trifluorovinyl)borate with Aryl Bromides. Chemistry – A European Journal, 18(13), 3911-3914. Retrieved from [Link]

  • Han, Y., et al. (2020). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Molecules, 25(19), 4548. Retrieved from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. The Journal of Organic Chemistry, 74(13), 4781-4787. Retrieved from [Link]

  • Darses, S., & Genet, J.-P. (2003). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. European Journal of Organic Chemistry, 2003(22), 4313-4327. Retrieved from [Link]

  • Lee, C. F., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Retrieved from [Link]

  • Jojima, T., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Retrieved from [Link]

  • Han, Y., et al. (2020). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Molecules, 25(19), 4548. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Singh, R. P., & Kumar, V. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(11), 1334-1353. Retrieved from [Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ingoglia, B. T., & Buchwald, S. L. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Organic Letters, 11(13), 2824-2827. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(8), 665-670. Retrieved from [Link]

  • Jojima, T., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Retrieved from [Link]

  • Srogl, J., & Allred, G. D. (2013). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 9, 2399-2405. Retrieved from [Link]

  • Patois, C., et al. (2022). Electrochemical synthesis of allenyl silanes and allenyl boronic esters. Nature Communications, 13(1), 2748. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2013). Catalyst screening for Suzuki coupling of 1 with 2. Molecules, 18(6), 6937-6965. Retrieved from [Link]

Sources

Validation

Validation of 1,2,2-Trifluorovinyl-triphenylsilane in the synthesis of a known fluorinated molecule

Validation of 1,2,2-Trifluorovinyl-triphenylsilane in the Synthesis of -Trifluorostyrenes Executive Summary Product Focus: 1,2,2-Trifluorovinyl-triphenylsilane (CAS: 2643-25-6) Application: Introduction of the trifluorov...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 1,2,2-Trifluorovinyl-triphenylsilane in the Synthesis of -Trifluorostyrenes

Executive Summary

Product Focus: 1,2,2-Trifluorovinyl-triphenylsilane (CAS: 2643-25-6) Application: Introduction of the trifluorovinyl (


) motif into aromatic scaffolds via Palladium-catalyzed cross-coupling.[1]

In the high-stakes arena of fluorinated drug discovery, the trifluorovinyl group serves as a critical bioisostere for amides and a precursor for trifluoroethyl functionalities. Historically, this moiety was introduced using volatile organozinc reagents or toxic organostannanes. This guide validates 1,2,2-Trifluorovinyl-triphenylsilane (TFV-TPS) as a superior, bench-stable alternative. By leveraging the Hiyama coupling mechanism, TFV-TPS offers a self-validating, non-toxic pathway to synthesize


-trifluorostyrenes, overcoming the moisture sensitivity of Negishi (Zn) reagents and the toxicity of Stille (Sn) analogues.

Part 1: Comparative Analysis – The Case for Silanes

To objectively validate TFV-TPS, we compare it against the two industry standards: the in situ generated Zinc reagent (Negishi) and the Tributyltin reagent (Stille).

Table 1: Reagent Performance Matrix
FeatureTFV-TPS (Silane) TFV-Zinc (Negishi) TFV-Stannane (Stille)
Stability High (Air/Moisture Stable Solid)Low (Pyrophoric/Moisture Sensitive)Moderate (Air Stable, Light Sensitive)
Toxicity Low (Silica byproduct)Moderate (Zinc salts)High (Neurotoxic Organotin)
Activation Fluoride Source (TBAF/CsF)Spontaneous TransmetallationThermal/Additive Driven
Purification Simple Filtration (Silica gel)Aqueous WorkupDifficult (Tin residues)
Atom Economy Moderate (Loss of

)
GoodPoor (Loss of

)
Scale-Up Excellent (Solid handling)Poor (Cryogenic/In situ prep)Limited (Waste disposal costs)
Decision Logic: When to Switch?

The following decision tree illustrates the logical pathway for selecting TFV-TPS over alternatives, based on process constraints.

ReagentSelection Start Start: Trifluorovinyl Group Introduction Toxicity Is Heavy Metal Toxicity a Constraint? Start->Toxicity Scale Is the Reaction >10g Scale? Toxicity->Scale Yes Tin Use TFV-Stannane (Stille) (Requires HazMat Disposal) Toxicity->Tin No (R&D only) Stability Is Reagent Shelf-Stability Required? Scale->Stability Yes Zinc Use TFV-Zinc (Negishi) (Requires In-Situ Prep) Scale->Zinc No (Small scale ok) Stability->Zinc No Silane Use TFV-TPS (Hiyama) (Recommended) Stability->Silane Yes (Solid, Stable)

Figure 1: Reagent Selection Logic. The pathway demonstrates that for scalable, low-toxicity applications, the Silane route is the only viable option.

Part 2: The Benchmark Case Study

Target Molecule: 4-Methoxy-


-trifluorostyrene
Significance:  This molecule represents a standard electronic benchmark. The electron-rich methoxy group tests the electrophilicity of the palladium center during the transmetallation step.
The Challenge

Direct coupling of trifluorovinyl groups is hampered by the "fluorine effect," where the high electronegativity of fluorine strengthens the metal-carbon bond, making transmetallation sluggish. Standard Negishi couplings often require excess reagent to drive conversion.

The Solution: Fluoride-Activated Hiyama Coupling

TFV-TPS utilizes a pentacoordinate silicon intermediate.[2] The addition of a fluoride source (F⁻) attacks the silicon atom, expanding its coordination sphere from 4 to 5. This hypervalent species is significantly more nucleophilic, facilitating rapid transmetallation to the Palladium(II) center.

Mechanism cluster_cycle Catalytic Cycle cluster_activation Silane Activation (The Key) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I TransMet Transmetallation (Ar-Pd-Rf) OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Silane TFV-TPS (Tetracoordinate) Silicate Pentacoordinate Silicate Anion Silane->Silicate + F- Fluoride Fluoride Source (TBAF/CsF) Fluoride->Silicate Silicate->TransMet Transfer CF=CF2

Figure 2: Mechanistic Pathway.[2] The critical step is the external activation of the silane by fluoride, generating the reactive silicate species that enters the catalytic cycle.[2]

Part 3: Validated Experimental Protocol

This protocol is optimized for the synthesis of 4-Methoxy-


-trifluorostyrene on a 1.0 mmol scale. It is designed to be self-validating: the color change of the catalyst and the consumption of the starting iodide serve as visual and chromatographic checkpoints.
Materials
  • Reagent: 1,2,2-Trifluorovinyl-triphenylsilane (1.2 equiv, 408 mg)

  • Substrate: 4-Iodoanisole (1.0 equiv, 234 mg)

  • Catalyst:

    
     (5 mol%, 58 mg)
    
  • Activator: CsF (2.0 equiv, 304 mg) or TBAF (1.0 M in THF)

  • Solvent: Toluene/THF (1:1 ratio, anhydrous)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar.

    • Cool under a stream of dry Argon. Why? Moisture inhibits the catalyst and can prematurely hydrolyze the activated silicate.

  • Reagent Charging:

    • Add 4-Iodoanisole, TFV-TPS, and CsF to the flask against a positive pressure of Argon.

    • Add the Palladium catalyst last to minimize air exposure.

  • Solvation & Activation:

    • Inject anhydrous Toluene (2.5 mL) and THF (2.5 mL).

    • Checkpoint: The solution should be yellow/orange. If it turns black immediately, oxygen contamination has occurred.

  • Reaction:

    • Heat the mixture to 80°C for 12–24 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The starting iodide (

      
      ) should disappear, replaced by the fluorescent product (
      
      
      
      ).
  • Workup (The Detox):

    • Cool to room temperature.

    • Dilute with diethyl ether (20 mL) and filter through a pad of Celite. Why? This removes the insoluble fluoride salts and palladium black.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (100% Pentane or Hexanes).

    • Expected Yield: 75–85% as a clear, colorless oil.

Troubleshooting Guide
  • Low Conversion? Ensure CsF is finely ground and anhydrous. "Wet" fluoride sources quench the silane to form

    
    .
    
  • Protodesilylation? If the product is

    
     (loss of F) or 
    
    
    
    , the reaction temperature is too high or the solvent is too wet.
  • Homocoupling? If

    
     biaryl is observed, reduce the catalyst loading or switch to 
    
    
    
    .

References

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499.

  • Hatanaka, Y., & Hiyama, T. (1988).[3] Cross-coupling of organosilanes with organic halides mediated by fluoride ion.[4] Journal of Organic Chemistry, 53(4), 918–920.

  • Fujita, M., & Hiyama, T. (1988). Synthesis of

    
    -trifluorostyrenes via palladium-catalyzed cross-coupling of aryl iodides with (1,2,2-trifluorovinyl)trimethylsilane. Bulletin of the Chemical Society of Japan, 61, 3011. 
    
  • Sigma-Aldrich. (2024). Product Specification: 1,2,2-Trifluorovinyl-triphenylsilane.

Sources

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Model Template_relevance
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